Exatecan Intermediate 7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H13FN2O3 |
|---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
N-[(7E)-3-fluoro-7-hydroxyimino-4-methyl-8-oxo-5,6-dihydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C13H13FN2O3/c1-6-8-3-4-10(16-19)13(18)12(8)11(5-9(6)14)15-7(2)17/h5,19H,3-4H2,1-2H3,(H,15,17)/b16-10+ |
InChI Key |
TUUIIOPQMWHACM-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=C(C=C(C2=C1CC/C(=N\O)/C2=O)NC(=O)C)F |
Canonical SMILES |
CC1=C(C=C(C2=C1CCC(=NO)C2=O)NC(=O)C)F |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of an Aminotetralone Core in Exatecan Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthesis of exatecan, a potent topoisomerase I inhibitor, with a specific focus on the crucial role of its aminotetralone intermediate. While commercially referred to by various names, including "Exatecan Intermediate 7," the core of this synthesis hinges on a key building block: N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide (CAS No. 182182-31-6), also known as "Exatecan Intermediate 2". This document elucidates the synthesis of this key intermediate and its subsequent condensation to form the hexacyclic core of exatecan.
The Aminotetralone Intermediate: The Linchpin of Exatecan Synthesis
The synthesis of the complex hexacyclic structure of exatecan is a multi-step process. A key strategic element in many synthetic routes is the creation of a substituted aminotetralone ring system. This intermediate contains the necessary functionalities and stereochemistry that will ultimately form a significant portion of the final exatecan molecule.
While some suppliers may use the designation "this compound" for a related oxime derivative, N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide (CAS No. 182182-32-7), the pivotal intermediate that participates in the key bond-forming reaction to create the exatecan core is the aminotetralone, N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide.[1][2][3][4][5]
Synthesis of the Key Aminotetralone Intermediate
The preparation of N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide is a multi-step process that begins with simpler aromatic precursors. One documented method involves the hydrolysis of a diacetamide precursor.[3]
Experimental Protocol: Synthesis of the Aminotetralone Intermediate
A representative experimental protocol for the synthesis of N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide from its diacetamide precursor is as follows[3]:
-
Reaction Setup: A solution of 2N hydrochloric acid (620 mL) and methanol (620 mL) is prepared.
-
Addition of Reactant: To this solution, N,N'-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diethanamide (15.5 g) is added.
-
Inert Atmosphere: The reaction mixture is protected with an argon atmosphere.
-
Heating: The mixture is heated to 60°C for 30 minutes.
-
Neutralization: The solution is cooled to a temperature between 0°C and 10°C. A solution of sodium carbonate (65.7 g) in water (1314 mL) is added to adjust the pH to 3-4. Subsequently, a saturated sodium bicarbonate solution is used to bring the pH to 6-7.
-
Isolation: The resulting precipitate is filtered, washed with 100 mL of water, and dried to yield the final product.
Quantitative Data for Aminotetralone Synthesis
| Parameter | Value | Reference |
| Starting Material | N,N'-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diethanamide | [3] |
| Yield | 93% | [3] |
| Product | N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | [3] |
The Core Condensation Reaction: Formation of the Hexacyclic System
The critical step in the synthesis of exatecan is the condensation of the aminotetralone intermediate with a trione component, (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (CAS No. 110351-94-5).[6][7][8][9] This reaction forms the characteristic hexacyclic ring structure of the camptothecin family of compounds.
dot
Caption: Key condensation step in exatecan synthesis.
Experimental Protocol: Condensation Reaction
The following is a generalized experimental protocol for the condensation reaction based on patent literature:
-
Reaction Setup: The aminotetralone intermediate and the trione are dissolved in a suitable solvent, typically toluene, often in the presence of a co-solvent like o-cresol.
-
Catalyst: An acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), is added to the reaction mixture.
-
Heating: The mixture is heated to a temperature ranging from 90°C to 130°C.
-
Reaction Time: The reaction is allowed to proceed for a sufficient time to reach completion, which can be 16 hours or longer.
-
Deprotection and Final Product Formation: The resulting compound undergoes deprotection, for example, using methanesulfonic acid, to yield exatecan mesylate.
Quantitative Data for the Condensation Reaction
| Parameter | Value |
| Solvent | Toluene, o-cresol |
| Catalyst | Pyridinium p-toluenesulfonate (PPTS) |
| Temperature | 90-130 °C |
| Reaction Time | ≥ 16 hours |
Logical Workflow of Exatecan Synthesis
The overall synthesis of exatecan can be visualized as a convergent process where two key fragments, the aminotetralone and the trione, are synthesized separately and then combined.
dot
Caption: Convergent synthesis workflow for exatecan.
Conclusion
The synthesis of exatecan relies heavily on the successful preparation and purification of the key aminotetralone intermediate, N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. This intermediate embodies a significant portion of the final molecule's structure and is the critical component in the core-forming condensation reaction. Understanding the nuances of its synthesis and the subsequent condensation reaction is paramount for any professional involved in the research and development of exatecan and related antibody-drug conjugates.
References
- 1. N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, 182182-31-6 | BroadPharm [broadpharm.com]
- 2. Exatecan Intermediate 2 | Ketones | Ambeed.com [ambeed.com]
- 3. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | 182182-31-6 [chemicalbook.com]
- 4. N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide | C13H15FN2O2 | CID 10220585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 182182-31-6|N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide|BLD Pharm [bldpharm.com]
- 6. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 110351-94-5 [sigmaaldrich.com]
- 7. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]
- 8. (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano(3,4-f)indolizine-3,6,10(4H)-trione | C13H13NO5 | CID 10220900 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chemical structure and properties of Exatecan Intermediate 7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Exatecan Intermediate 7, a key precursor in the manufacturing of the potent topoisomerase I inhibitor, Exatecan. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and synthesis of novel anti-cancer therapeutics.
Chemical Structure and Properties
This compound, identified by the CAS number 182182-32-7 , is chemically known as N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide .[1][2] Its molecular formula is C13H13FN2O3.[3][4]
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference |
| CAS Number | 182182-32-7 | [5][6] |
| IUPAC Name | N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide | [1][2] |
| Molecular Formula | C13H13FN2O3 | [3][4] |
| Molecular Weight | 264.25 g/mol | [4] |
Role in Exatecan Synthesis
This compound is a crucial building block in the total synthesis of Exatecan. The synthesis of Exatecan is a multi-step process, and the formation of this intermediate is a key step in constructing the core structure of the final active pharmaceutical ingredient.
The following diagram illustrates a logical workflow for the synthesis of Exatecan, highlighting the position of Intermediate 7.
References
- 1. CAS No.182182-32-7,N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide Suppliers [lookchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. a2bchem.com [a2bchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 182182-32-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Exatecan Intermediate 7: A Deep Dive into its Mechanism of Action for Next-Generation Antibody-Drug Conjugates
An In-Depth Technical Guide for Drug Development Professionals
The landscape of cancer therapy is being revolutionized by Antibody-Drug Conjugates (ADCs), which offer the promise of targeted chemotherapy with reduced systemic toxicity. The efficacy of these complex biologics hinges on the synergy between a highly specific monoclonal antibody, a stable linker, and a potent cytotoxic payload. Among the most promising payloads are topoisomerase I inhibitors, with exatecan and its derivatives emerging as a class leader. This technical guide provides a comprehensive overview of the mechanism of action of exatecan, derived from intermediates like Exatecan Intermediate 7, and its application in ADC development.
The Payload: Exatecan - A Potent Camptothecin Analogue
Exatecan (DX-8951) is a potent, water-soluble derivative of camptothecin, a natural alkaloid that inhibits DNA topoisomerase I.[1][2][3] Unlike its predecessors, such as topotecan and irinotecan (whose active metabolite is SN-38), exatecan exhibits significantly greater potency and a distinct pharmacological profile, making it an exemplary candidate for ADC payloads.[2][3][4] "this compound" serves as a precursor in the synthesis of exatecan-based drug-linkers used for conjugation to antibodies.[5]
The key advantages of using exatecan as an ADC payload include:
-
Superior Potency : Exatecan is 10 to 50 times more potent than SN-38 and topotecan in preclinical studies, with IC50 values often in the sub-nanomolar to picomolar range against various cancer cell lines.[2][3][6]
-
Bystander Killing Effect : Due to its favorable membrane permeability, released exatecan can diffuse from the target antigen-positive cancer cell into adjacent antigen-negative cells, killing them.[7][8][9][10] This is crucial for treating heterogeneous tumors.
-
Overcoming Drug Resistance : Exatecan is not a significant substrate for common efflux pumps like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP/ABCG2), which are major contributors to multidrug resistance (MDR).[11][12][13]
General Mechanism of Action: From Systemic Administration to Cellular Demise
The therapeutic action of an exatecan-based ADC is a multi-step process that leverages both the specificity of the antibody and the potent cytotoxicity of the payload.
Caption: General workflow of an exatecan-based ADC from administration to induction of apoptosis.
The process begins with the ADC circulating stably in the bloodstream. Upon reaching the tumor, the antibody component binds specifically to a target antigen on the cancer cell surface. This binding triggers receptor-mediated endocytosis, internalizing the ADC into an endosome. The endosome then fuses with a lysosome, where acidic pH and lysosomal enzymes (such as Cathepsin B) cleave the linker, liberating the active exatecan payload.[8][11][14] The released exatecan then translocates to the nucleus to exert its cytotoxic effect.
Molecular Mechanism: Topoisomerase I Inhibition
The ultimate target of exatecan is DNA Topoisomerase I (TOP1), a critical enzyme responsible for relaxing DNA supercoiling during replication and transcription.[4][15]
Caption: Molecular mechanism of exatecan-mediated Topoisomerase I inhibition leading to cell death.
-
DNA Nicking : TOP1 relieves torsional strain by creating a transient single-strand break in the DNA backbone.
-
Formation of TOP1cc : This process forms a covalent intermediate known as the TOP1-DNA cleavage complex (TOP1cc).[4][14]
-
Inhibitor Action : Exatecan intercalates into this complex, stabilizing it.[2][14][15] This prevents the re-ligation of the broken DNA strand, effectively trapping the enzyme on the DNA.
-
DNA Damage : The stabilized TOP1cc collides with the advancing replication fork during S-phase, leading to the conversion of the single-strand break into a permanent and lethal DNA double-strand break.[14]
-
Apoptosis : This extensive DNA damage activates the DNA Damage Repair (DDR) pathway and ultimately triggers programmed cell death (apoptosis).[4][14][16]
Studies using RADAR assays confirm that exatecan is more potent at inducing and stabilizing these TOP1ccs compared to other clinical TOP1 inhibitors like topotecan and SN-38.[2][6]
The Bystander Effect: A Key Advantage
A critical feature for ADC efficacy in solid tumors, which are often heterogeneous, is the bystander effect.
Caption: The bystander killing mechanism of membrane-permeable exatecan payloads.
After being released inside a target cell, the relatively high membrane permeability of exatecan allows it to diffuse out and enter neighboring cells that may not express the target antigen.[8] This allows the ADC to kill a wider range of tumor cells, overcoming the challenge of heterogeneous antigen expression and potentially preventing the emergence of resistant clones.[8][9]
Quantitative Analysis of Exatecan and Exatecan-ADCs
The potency of exatecan and ADCs utilizing it has been quantified across numerous studies. The tables below summarize key findings.
Table 1: In Vitro Cytotoxicity of Free Payloads
| Payload | Cell Line | IC50 / GI50 (ng/mL) | Citation(s) |
| Exatecan | Breast Cancer (mean) | 2.02 | [1] |
| Exatecan | Colon Cancer (mean) | 2.92 | [1] |
| Exatecan | Stomach Cancer (mean) | 1.53 | [1] |
| Exatecan | Lung Cancer (mean) | 0.877 | [1] |
| Exatecan | PC-6 (Lung) | 0.186 | [1] |
| Exatecan | DU145 (Prostate) | ~0.03 nM (~0.013 ng/mL) | [2] |
| Exatecan | MOLT-4 (Leukemia) | ~0.02 nM (~0.009 ng/mL) | [2] |
| SN-38 | DU145 (Prostate) | ~0.4 nM (~0.15 ng/mL) | [2] |
| SN-38 | MOLT-4 (Leukemia) | ~0.2 nM (~0.08 ng/mL) | [2] |
| DXd | Various | 2-10x less potent than Exatecan | [6][9] |
Note: IC50/GI50 values are highly dependent on the assay conditions and cell line. This table is for comparative purposes.
Table 2: In Vitro Cytotoxicity of HER2-Targeting Exatecan-ADCs
| ADC | Cell Line (HER2 Status) | IC50 (nM) | Citation(s) |
| Tra-Exa-PSAR10 (DAR 8) | SK-BR-3 (High) | 0.03 | [8] |
| Tra-Exa-PSAR10 (DAR 8) | NCI-N87 (High) | 0.16 | [8] |
| DS-8201a (T-DXd) | SK-BR-3 (High) | 0.05 | [8] |
| DS-8201a (T-DXd) | NCI-N87 (High) | 0.17 | [8] |
| IgG(8)-EXA (DAR 8) | SK-BR-3 (High) | 0.41 ± 0.05 | [11] |
| Mb(4)-EXA (DAR 4) | SK-BR-3 (High) | 9.36 ± 0.62 | [11] |
| Any HER2-ADC | MDA-MB-468 (Negative) | > 30 | [11] |
Table 3: In Vivo Efficacy of a HER2-Targeting Exatecan-ADC
| ADC | Model | Dose | Outcome | Citation(s) |
| Tra-Exa-PSAR10 | NCI-N87 Xenograft (Gastric) | 1 mg/kg, single dose | Strong anti-tumor activity, outperforming DS-8201a | [7] |
| Tra-Exa-PSAR10 | BT-474 Xenograft (Breast) | 10 mg/kg, single dose | Significant tumor growth inhibition | [7] |
| Tra-Exa-PSAR10 | Mouse Tolerability | 100 mg/kg | Well-tolerated | [7] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in ADC development. Below are methodologies for key assays cited in the literature.
Experimental Workflow for ADC Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of an exatecan-based ADC.
Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo)
-
Objective : To determine the concentration of ADC or free drug required to inhibit the growth of cancer cells by 50% (IC50).
-
Methodology :
-
Cell Seeding : Plate cancer cells (e.g., SK-BR-3, NCI-N87) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Addition : Prepare serial dilutions of the ADC, a non-targeting control ADC, and free exatecan. Add the compounds to the wells and incubate for a period of 5 to 7 days.[8][11][17]
-
Viability Measurement :
-
For MTT Assay : Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the crystals with a solubilizing agent (e.g., DMSO) and read the absorbance at ~570 nm.
-
For CellTiter-Glo (CTG) Assay : Add CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability. Measure luminescence using a microplate reader.[2][11]
-
-
Data Analysis : Normalize the readings to untreated control wells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.[17]
-
Protocol 2: TOP1-DNA Cleavage Complex (TOP1cc) Trapping Assay (RADAR Assay)
-
Objective : To quantify the amount of TOP1 covalently bound to DNA, indicating the stabilization of the cleavage complex by the inhibitor.
-
Methodology :
-
Cell Treatment : Treat cancer cells (e.g., DU145) with varying concentrations of exatecan or other TOP1 inhibitors for a short duration (e.g., 30 minutes).[2][6]
-
Cell Lysis : Lyse the cells under conditions that preserve the covalent TOP1-DNA bond but denature other proteins.
-
DNA Isolation : Isolate the genomic DNA. The trapped TOP1 will co-precipitate with the DNA.
-
Detection : Resolve the proteins by SDS-PAGE and detect the amount of TOP1 using a specific anti-TOP1 antibody via Western blotting. The intensity of the band corresponds to the amount of trapped TOP1cc.[2]
-
Protocol 3: Bystander Killing Co-Culture Assay
-
Objective : To assess the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
-
Methodology :
-
Cell Labeling : Label an antigen-positive cell line (e.g., HER2+) with a green fluorescent dye (e.g., CFSE) and an antigen-negative cell line (e.g., HER2-) with a red fluorescent dye.
-
Co-Culture : Seed the two cell lines together in a 96-well plate at a defined ratio (e.g., 1:1).
-
ADC Treatment : Treat the co-culture with serial dilutions of the targeted ADC for several days.
-
Flow Cytometry Analysis : Harvest the cells and analyze them using flow cytometry. Gate on the red (antigen-negative) cell population and measure a viability marker (e.g., propidium iodide or Annexin V staining) to determine the percentage of cell death in this population.[8]
-
Data Analysis : Plot the percentage of dead antigen-negative cells against the ADC concentration to determine the bystander killing potency.
-
Conclusion
Exatecan, synthesized from precursors such as this compound, represents a premier payload for the development of modern ADCs. Its mechanism of action, centered on potent topoisomerase I inhibition, results in profound DNA damage and apoptotic cell death. This is amplified in an ADC format by key pharmacological advantages, including a potent bystander effect and the ability to overcome multidrug resistance. The continued innovation in linker technology to accommodate high drug-to-antibody ratios of hydrophobic payloads like exatecan further enhances its therapeutic potential.[7][8][9] As demonstrated by extensive preclinical data, exatecan-based ADCs hold significant promise for treating a variety of solid tumors, including those with heterogeneous antigen expression and acquired resistance to other therapies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to Exatecan Intermediate 7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Exatecan Intermediate 7, a crucial precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. Exatecan is a key component in several antibody-drug conjugates (ADCs) currently in development and clinical use. This document details the discovery, synthesis, and characterization of this compound, presenting quantitative data and experimental protocols for its preparation.
Introduction and Discovery
The discovery of this compound is intrinsically linked to the development of synthetic routes for Exatecan (DX-8951), a hexacyclic camptothecin analog. The pursuit of more efficient and scalable methods for producing Exatecan for its use in ADCs, such as trastuzumab deruxtecan, led to the identification and optimization of various synthetic intermediates. While a specific date for the "discovery" of Intermediate 7 is not documented, its importance emerged from the need for a reliable precursor in a convergent synthetic strategy. Patent applications, particularly those focused on improved manufacturing processes for Exatecan, detail the synthesis and utilization of this key intermediate[1][2]. These processes aim to reduce the number of linear steps and improve overall yield, making the large-scale production of Exatecan more feasible[1][3].
Chemical Structure and Properties
This compound is chemically known as (1S,9S)-1-amino-9-ethyl-5-fluoro-9-hydroxy-4-methyl-2,3,9,12-tetrahydro-1H-10,13-dioxa-7-azabenzo[de]anthracen-11(15H)-one. Its structure is a key building block that contains the core polycyclic ring system of Exatecan.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₂FN₃O₄ | [4] |
| Molecular Weight | 435.45 g/mol | [4] |
| Appearance | Solid | General Chemical Knowledge |
| Solubility | Soluble in organic solvents like DMF and DMSO | General Chemical Knowledge |
Synthesis of this compound
The synthesis of this compound is a multi-step process that is detailed in recent patent literature. The primary approach involves the condensation of two key fragments, followed by cyclization to form the hexacyclic core. The following is a representative synthetic protocol based on published patent applications[1][2].
3.1. Experimental Protocol: Synthesis of a Key Precursor
A common strategy involves the preparation of a key tricyclic amine precursor which is then condensed with a chiral lactone fragment.
-
Step 1: Acylation of 3-fluoro-4-methylaniline. 3-fluoro-4-methylaniline is acylated to introduce a protecting group and activate the molecule for subsequent reactions[2].
-
Step 2: Bromination. The acylated intermediate undergoes bromination to introduce a bromine atom at a key position for a subsequent coupling reaction[2].
-
Step 3: Cross-Coupling Reaction. A palladium-catalyzed cross-coupling reaction is employed to introduce a side chain that will form part of the heterocyclic ring system[2].
-
Step 4: Rearrangement. An acid-catalyzed rearrangement reaction is performed to yield a key tricyclic intermediate[2].
-
Step 5: Condensation and Cyclization. The tricyclic intermediate is then condensed with a chiral lactone component, followed by an intramolecular cyclization to yield this compound.
Table 2: Representative Reaction Parameters for the Synthesis of a Precursor to this compound
| Step | Reagents and Conditions | Typical Yield | Reference |
| Acylation | 3-fluoro-4-methylaniline, Acetic Anhydride, Pyridine | >95% | [2] |
| Bromination | N-Bromosuccinimide, Dichloromethane/Acetic Acid | Not specified | [2] |
| Cross-Coupling | Palladium catalyst, boronic acid derivative, base | Not specified | [2] |
| Rearrangement | Acid catalyst (e.g., HCl) | Not specified | [2] |
| Overall Yield | (for a 4-step sequence to a key intermediate) | 43-54% | [2][3] |
3.2. Synthesis Pathway Diagram
The following diagram illustrates a generalized synthetic pathway to this compound.
References
- 1. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 2. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 3. chemexpress.com [chemexpress.com]
- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Properties and Use of CAS Number 182182-32-7 (Exatecan Intermediate 7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 182182-32-7 identifies the compound N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide, a key synthetic intermediate in the production of Exatecan (DX-8951). Exatecan is a potent, water-soluble, third-generation topoisomerase I inhibitor that has demonstrated significant anti-tumor activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this intermediate, with a focus on its role in the development of advanced cancer therapeutics, including antibody-drug conjugates (ADCs).
Chemical and Physical Properties
The compound is a solid, with a color reported as light green to green. While extensive experimental data for this specific intermediate is not publicly available, predicted and known properties are summarized below.
| Property | Value | Source |
| Chemical Name | N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide | Multiple Sources |
| CAS Number | 182182-32-7 | Multiple Sources |
| Molecular Formula | C₁₃H₁₃FN₂O₃ | Multiple Sources |
| Molecular Weight | 264.26 g/mol | |
| Appearance | Light green to green solid | |
| Boiling Point | 536.4±50.0 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.4±0.1 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Recommended storage at -20°C for long-term stability. | [2] |
Synthesis
The synthesis of N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide is a multi-step process that is part of the overall synthesis of Exatecan. The immediate precursor is N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide. The final step involves the oximation of the ketone functionality at the 7-position.
Synthetic Pathway Overview
The general synthetic approach to Exatecan and its intermediates is outlined in various patents. A plausible pathway leading to CAS 182182-32-7 is depicted below.
Experimental Protocol: Oximation of the Tetralone Precursor
While a specific, detailed protocol for the synthesis of CAS 182182-32-7 is proprietary, a general experimental procedure can be inferred from standard organic chemistry methods for the oximation of ketones, particularly tetralones.[3][4][5]
Materials:
-
N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide (precursor)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base (e.g., pyridine, sodium carbonate)
-
Ethanol or other suitable solvent
-
Water
Procedure:
-
Dissolution: The precursor, N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, is dissolved in ethanol in a reaction flask equipped with a condenser and a magnetic stirrer.
-
Addition of Reagents: Hydroxylamine hydrochloride and sodium acetate are added to the solution. The molar ratio of hydroxylamine hydrochloride to the ketone is typically in slight excess. Sodium acetate acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification: The crude N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Biological Context and Use
Mechanism of Action of the Final Product, Exatecan
Exatecan is a potent inhibitor of DNA topoisomerase I, an essential enzyme that relieves torsional stress in DNA during replication and transcription.
The catalytic cycle of Topoisomerase I proceeds as follows:
-
Binding: The enzyme binds to duplex DNA.
-
Cleavage: A tyrosine residue in the active site of topoisomerase I acts as a nucleophile, attacking a phosphodiester bond in one of the DNA strands. This results in a transient single-strand break and the formation of a covalent "cleavable complex" where the enzyme is linked to the 3'-end of the broken strand.
-
Strand Passage: The intact DNA strand passes through the break, relieving supercoiling.
-
Religation: The 5'-hydroxyl end of the broken strand attacks the phosphotyrosine bond, resealing the DNA backbone and releasing the enzyme.
Exatecan exerts its cytotoxic effect by binding to the topoisomerase I-DNA cleavable complex. This binding stabilizes the complex, preventing the religation of the single-strand break. When a replication fork encounters this stabilized complex, it leads to a double-strand break, which is a lethal event for the cell, ultimately triggering apoptosis.
Use in the Synthesis of Antibody-Drug Conjugates (ADCs)
CAS 182182-32-7, as a precursor to Exatecan, plays a crucial role in the development of ADCs. ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent (the "payload") directly to cancer cells. This is achieved by linking the payload to a monoclonal antibody that specifically recognizes an antigen on the surface of tumor cells.
The synthesis of an Exatecan-based ADC involves several key steps:
-
Synthesis of Exatecan: The intermediate, CAS 182182-32-7, is converted to the final Exatecan molecule.
-
Linker Attachment: A chemical linker is attached to the Exatecan payload. This linker is designed to be stable in the bloodstream but to release the payload once the ADC is internalized by the target cancer cell.
-
Conjugation: The Exatecan-linker construct is then conjugated to a monoclonal antibody.
The use of Exatecan as a payload in ADCs is of significant interest due to its high potency and its ability to overcome certain mechanisms of drug resistance.
Conclusion
N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide (CAS 182182-32-7) is a vital intermediate in the synthesis of the potent anti-cancer agent Exatecan. Its chemical properties and the methodologies for its synthesis are of great interest to researchers in medicinal chemistry and drug development. Understanding the role of this intermediate is essential for the continued development of next-generation topoisomerase I inhibitors and innovative antibody-drug conjugates for targeted cancer therapy.
References
Exatecan Intermediate 7: A Core Component in ADC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Exatecan Intermediate 7 is a crucial building block in the synthesis of Exatecan, a potent DNA topoisomerase I inhibitor.[1][2][3] Exatecan itself is a key component in the development of Antibody-Drug Conjugates (ADCs), a targeted cancer therapy. While detailed experimental protocols and specific signaling pathways for this compound are not extensively documented in publicly available literature, its fundamental physicochemical properties and its role in the broader synthesis of Exatecan are outlined below.
Physicochemical Data
The essential quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 264.25 g/mol | [4] |
| Chemical Formula | C₁₃H₁₃FN₂O₃ | [4] |
| CAS Number | 182182-32-7 | [4] |
| Appearance | Solid | [4] |
| Color | Light green to green | [4] |
Role in Exatecan Synthesis
This compound serves as a precursor in the multi-step synthesis of Exatecan. The general workflow involves the condensation of this intermediate with other molecular fragments to construct the complex hexacyclic structure of the final Exatecan molecule.
References
Key features of camptothecin analogs for ADC
An In-depth Technical Guide to Camptothecin Analogs as Payloads for Antibody-Drug Conjugates (ADCs)
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, combining the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload, connected by a chemical linker.[1][2] This design allows for the selective delivery of highly potent drugs to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity.[1][3] In recent years, camptothecin analogs, a class of topoisomerase I (TOP1) inhibitors, have emerged as highly successful payloads, leading to the approval of transformative ADCs like Enhertu® (Trastuzumab deruxtecan) and Trodelvy® (Sacituzumab govitecan).[4][5]
This guide provides a detailed examination of the core features of camptothecin analogs that are critical for their successful application in ADC development, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Topoisomerase I Inhibition
Camptothecin and its analogs exert their cytotoxic effects by inhibiting topoisomerase I, an essential enzyme responsible for relaxing DNA supercoiling during replication and transcription.[6][7] The payload binds to the TOP1-DNA complex, stabilizing it and preventing the re-ligation of the single-strand DNA break created by the enzyme.[4][8] This leads to an accumulation of DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[4][7]
Key Camptothecin Analogs for ADCs
While the original camptothecin molecule suffered from poor water solubility and stability, several semi-synthetic analogs have been developed with improved properties, making them suitable as ADC payloads.[4]
-
SN-38 (7-ethyl-10-hydroxycamptothecin): The active metabolite of irinotecan, SN-38 is significantly more potent (100-1000 times) than its parent drug.[4] It is the payload used in Sacituzumab govitecan (Trodelvy®).[4][9]
-
Exatecan and Deruxtecan (DXd): Exatecan is a potent, semi-synthetic analog.[6] Its derivative, deruxtecan (DXd), was specifically optimized for ADC applications, demonstrating high potency and an improved safety profile with lower myelotoxicity compared to exatecan.[4][6] DXd is approximately 10 times more potent than SN-38 and is the payload in several successful ADCs, most notably Trastuzumab deruxtecan (Enhertu®).[2][4]
-
Topotecan: A water-soluble analog approved as a standalone chemotherapy, topotecan is also explored as a promising payload candidate for ADCs due to its potent anti-tumor activity.[10]
-
Belotecan: Another clinically approved camptothecin analog, derivatives of belotecan are being used in novel ADCs like SKB264 (Sacituzumab Tirumotecan).[11][12]
Core Features and Structure-Activity Relationships (SAR)
The optimization of camptothecin analogs for ADCs hinges on several key features, many derived from decades of SAR studies.[13][14]
Potency
The intrinsic potency of the payload is a critical determinant of an ADC's efficacy. Modifications to the camptothecin scaffold can significantly alter activity.
-
A-Ring (C-7, C-10, C-11): Substitutions at these positions are crucial. For instance, an ethyl group at C-7 and a hydroxyl group at C-10 are key features of the potent SN-38.[15] A fluorine substituent at C-11 has been shown to increase cytotoxicity.[8][16]
-
E-Ring: The chiral center at C-20 must be in the (S) configuration to maintain activity. The integrity of the E-ring lactone is essential for topoisomerase I inhibition.[16]
Lactone Ring Stability
Camptothecins exist in an equilibrium between a closed, active lactone form and an open, inactive carboxylate form at physiological pH.[13] A major advantage of ADC delivery is that the payload is protected in circulation and released within the low-pH environment of lysosomes, which favors the active lactone form.[13] Linker design can also stabilize the lactone ring, for instance by attaching to the 20-position hydroxyl group.[4]
Linker Chemistry and Payload Release
The linker is a crucial component that dictates the stability of the ADC in circulation and the mechanism of payload release. For camptothecin ADCs, cleavable linkers are predominantly used.
-
Enzyme-Cleavable Linkers: Peptide-based linkers, such as the Gly-Gly-Phe-Gly (GGFG) sequence used in deruxtecan-based ADCs, are designed to be stable in plasma but are cleaved by lysosomal proteases (e.g., Cathepsin B) that are upregulated in tumor cells.[17][18]
-
pH-Sensitive Linkers: Hydrolyzable linkers, like the CL2A linker in Sacituzumab govitecan, can release the payload in the acidic tumor microenvironment or within endosomes/lysosomes.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. Camptothein-Based Anti-Cancer Therapies and Strategies to Improve Their Therapeutic Index - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-drug conjugates targeting TROP-2 and incorporating SN-38: A case study of anti-TROP-2 sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topotecan Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 11. News - Camtobell (belotecan) - LARVOL VERI [veri.larvol.com]
- 12. ASCO 2024: MSD’s ADC effective in lung and breast tumors [synapse.patsnap.com]
- 13. ADC PAYLOADS - Progress in Development of Camptothecin-Based ADC Therapeutics [drug-dev.com]
- 14. Design and Evaluation of ZD06519, a Novel Camptothecin Payload for Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 18. researchgate.net [researchgate.net]
Preliminary Research Applications of Exatecan Intermediate 7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
Exatecan, a potent hexacyclic analog of camptothecin, is a topoisomerase I inhibitor that has garnered significant interest in oncology research. Its water-soluble nature and broad-spectrum anti-tumor activity have positioned it as a valuable payload for antibody-drug conjugates (ADCs). Central to the synthesis of Exatecan and its derivatives is Exatecan Intermediate 7 , a key building block that enables the construction of the complex polycyclic structure of the final active pharmaceutical ingredient. This technical guide provides an in-depth overview of the preliminary research applications of this compound, focusing on its role in chemical synthesis and the generation of advanced therapeutic agents.
Chemical Identity and Properties of this compound
This compound, identified by the CAS number 182182-32-7 , is a crucial precursor in the multi-step synthesis of Exatecan.[1][2][3][4][5][6] Its chemical name is N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide . The structural formula and key properties are summarized below.
| Property | Value |
| CAS Number | 182182-32-7 |
| Molecular Formula | C13H13FN2O3 |
| Molecular Weight | 264.25 g/mol |
| IUPAC Name | N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide |
Role in the Synthesis of Exatecan
This compound is a pivotal component in the convergent synthesis of Exatecan. The general synthetic strategy involves the preparation of this complex tetralone derivative, which is then condensed with a trione component to form the hexacyclic core of Exatecan.
General Synthetic Pathway
The synthesis of this compound, as gleaned from patent literature, typically commences with a simpler aromatic precursor such as 3-fluoro-4-methylaniline.[7] The pathway involves a series of key chemical transformations:
-
Acylation: The starting aniline is first acylated to protect the amino group and introduce an acetamide functionality.
-
Bromination: A bromine atom is introduced into the aromatic ring to facilitate subsequent cross-coupling reactions.
-
Cross-Coupling: A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, is employed to introduce a side chain that will ultimately form the second ring of the tetralone system.
-
Cyclization: An intramolecular cyclization reaction is then carried out to form the tetralone ring structure.
-
Functional Group Manipulation: The final steps involve the introduction of the oxime group at the 7-position, yielding this compound.
Condensation to form the Exatecan Core
Once synthesized, this compound is reacted with a pyrano[3,4-f]indolizine-3,6,10(4H)-trione derivative. This condensation reaction, typically carried out in the presence of an acid catalyst, leads to the formation of the characteristic hexacyclic ring system of Exatecan.[8]
Application in the Synthesis of Antibody-Drug Conjugates (ADCs)
The primary and most significant application of this compound is as a precursor for Exatecan, which is then utilized as a cytotoxic payload in ADCs.[1] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.
The process of creating an Exatecan-based ADC generally involves:
-
Synthesis of Exatecan: Utilizing intermediates such as this compound.
-
Linker Attachment: A chemical linker is attached to the Exatecan molecule. This linker is designed to be stable in circulation but cleavable under specific conditions within the target cancer cell.
-
Conjugation to an Antibody: The Exatecan-linker construct is then conjugated to a monoclonal antibody that specifically recognizes a tumor-associated antigen.
Experimental Protocol: General Antibody Conjugation
While specific protocols are proprietary and depend on the linker chemistry and antibody, a general workflow for conjugating a thiol-reactive Exatecan-linker to an antibody is as follows:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced to generate free thiol groups. This is often achieved using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).
-
Linker-Payload Preparation: The Exatecan derivative with a maleimide-functionalized linker is dissolved in a suitable organic solvent like DMSO.
-
Conjugation Reaction: The linker-payload solution is added to the reduced antibody solution. The maleimide groups on the linker react with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at a controlled pH and temperature.
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload and any aggregated antibody. This is commonly done using size exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
Biological Activity of the Final Product: Exatecan
It is crucial to note that this compound is a non-therapeutically active precursor. The biological activity data presented below pertains to the final product, Exatecan (also known as DX-8951).
Exatecan exerts its cytotoxic effect by inhibiting DNA topoisomerase I. This enzyme is responsible for relaxing supercoiled DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork collides with these breaks, they are converted into lethal double-strand breaks, ultimately triggering apoptosis.
| Parameter | Value | Cell Lines/Conditions |
| IC50 (Topoisomerase I Inhibition) | 2.2 µM (0.975 µg/mL) | In vitro enzyme assay |
| Mechanism of Action | DNA Topoisomerase I Inhibitor |
This data is for Exatecan, the final product synthesized from its intermediates, and not for this compound itself.
Conclusion
This compound is a critical molecule in the field of medicinal chemistry, particularly in the development of advanced cancer therapeutics. While it does not possess inherent therapeutic properties, its role as a key building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan, is indispensable. The efficient and scalable synthesis of this compound is a key factor in the production of Exatecan and, consequently, in the development of next-generation antibody-drug conjugates that hold immense promise for targeted cancer therapy. Further research into optimizing the synthetic routes involving this intermediate will continue to be of high value to the drug development community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS No.182182-32-7,N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide Suppliers [lookchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 8. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
Methodological & Application
Application Notes: A Step-by-Step Guide to Using Exatecan Intermediate 7 in ADC Conjugation
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to tumor cells.[1][2] Exatecan, a potent derivative of camptothecin, has emerged as a key payload for next-generation ADCs due to its mechanism of action as a topoisomerase I (TOP1) inhibitor.[3][][5] Inhibition of TOP1 leads to DNA strand breaks, replication arrest, and subsequent apoptosis in cancer cells.[3][6]
The hydrophobicity of exatecan presents challenges, often requiring sophisticated linker technology to produce stable and effective ADCs with a high drug-to-antibody ratio (DAR).[][7] This guide provides a comprehensive protocol for the use of Exatecan Intermediate 7, a precursor to the final exatecan payload, in the synthesis, purification, and characterization of a model ADC. The protocols outlined below are designed for researchers, scientists, and drug development professionals.
Principle of the Method
The overall process involves a multi-step approach beginning with the synthesis of a maleimide-activated drug-linker from this compound. Concurrently, the monoclonal antibody is prepared for conjugation by reducing its interchain disulfide bonds to generate reactive thiol groups. The maleimide-activated exatecan linker is then covalently attached to the antibody's thiol groups. The resulting ADC is purified to remove unconjugated materials and subsequently characterized to determine critical quality attributes such as DAR, purity, and in vitro potency.
Experimental Protocols
Protocol 1: Synthesis of Maleimide-Activated Exatecan Linker
This protocol describes a representative synthesis of a cleavable maleimide-linker attached to an exatecan payload, starting from a precursor like this compound. The process involves coupling a dipeptide linker and activating it for antibody conjugation.
Materials:
-
This compound[8]
-
Fmoc-Val-Cit-PAB-PNP or similar activated linker
-
Piperidine
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Standard reagents for organic synthesis and purification (e.g., silica gel for chromatography)
Procedure:
-
Linker Coupling: Dissolve this compound in DMF. Add the activated linker (e.g., Fmoc-Val-Cit-PAB-PNP) and a suitable base. Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the linker by treating the product with a solution of piperidine in DMF.
-
Maleimide Functionalization: To the deprotected intermediate, add MC-NHS to introduce the maleimide group for antibody conjugation.
-
Purification: Purify the final maleimide-activated exatecan drug-linker (e.g., Mc-VC-PAB-Exatecan) using reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a powder.
Protocol 2: Antibody Reduction and ADC Conjugation
This protocol details the partial reduction of antibody disulfide bonds and subsequent conjugation with the maleimide-activated exatecan linker. This method typically yields a heterogeneous ADC with a DAR ranging from 0 to 8.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
Maleimide-activated exatecan linker (from Protocol 3.1)
-
N-Acetyl-L-cysteine (NAC)
-
Reaction Buffer: 20 mM Histidine, 150 mM NaCl, pH 5.5[1]
-
Desalting columns (e.g., Zeba Spin)[1]
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in reaction buffer.
-
Reduction: Add a calculated molar excess of TCEP (typically 10 equivalents with respect to the antibody) to the antibody solution.[9] Incubate at 37°C for 1.5 hours to reduce the interchain disulfide bonds.[10]
-
Conjugation: Dissolve the maleimide-activated exatecan linker in a co-solvent like DMA or DMSO. Add the linker solution to the reduced antibody (typically 10 equivalents).[10] Allow the reaction to proceed at 20°C for 1 hour with gentle stirring.[10]
-
Quenching: Stop the reaction by adding an excess of N-Acetyl-L-cysteine (25 equivalents) to quench any unreacted maleimide groups.[10] Incubate for 25 minutes at 20°C.
-
Purification: Remove excess drug-linker and other small molecules by buffer exchange into the final formulation buffer using desalting columns.[1]
Protocol 3: ADC Characterization
3.3.1 Drug-to-Antibody Ratio (DAR) and Purity Analysis
Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are essential for characterizing the final ADC product.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules. The retention time increases with the DAR. This method allows for the determination of the average DAR and the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).[9]
-
Size Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and quantify the presence of high molecular weight species (aggregates).[9] A high monomer content (>95%) is desirable.
3.3.2 In Vitro Cytotoxicity Assay
The potency of the exatecan-ADC is determined by assessing its ability to kill cancer cells that express the target antigen.
Materials:
-
Target-positive cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)[11]
-
Target-negative cancer cell line (e.g., MDA-MB-468) as a control[11]
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT assay kit[11][12]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the exatecan-ADC, a non-targeted control ADC, and free exatecan drug. Add the compounds to the cells.
-
Incubation: Incubate the plates for 5-6 days at 37°C.[11][12]
-
Viability Measurement: Measure cell viability using the CellTiter-Glo® or MTT assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Data Presentation
The following tables summarize representative data for exatecan-based ADCs from published literature, which can be used as a benchmark for experimental results.
Table 1: In Vitro Cytotoxicity of Exatecan-ADCs
| Cell Line | Target | ADC Construct | Average DAR | IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| SK-BR-3 | HER2+ | IgG(8)-EXA | ~8 | 0.41 ± 0.05 | [11] |
| SK-BR-3 | HER2+ | Tra-Exa-PSAR10 | 8 | Low nanomolar | [7] |
| NCI-N87 | HER2+ | Tra-Exa-PSAR10 | 8 | Low nanomolar | [7] |
| MDA-MB-468 | HER2- | IgG(8)-EXA | ~8 | > 1000 |[11] |
Table 2: Physicochemical Properties of Exatecan-ADCs
| ADC Construct | Conjugation Method | Purity by SEC (% Monomer) | Average DAR (by MS) | Reference |
|---|---|---|---|---|
| IgG(8)-EXA | Cysteine | > 97% | ~8 | [11] |
| Trastuzumab-LP5 | Cysteine | High | 8 | [9] |
| Tra-Exa-PSAR10 | Cysteine | High | 8 |[7] |
Mechanism of Action and Signaling
Exatecan exerts its cytotoxic effect by inhibiting Topoisomerase I (TOP1).[13] The ADC binds to its target antigen on the cancer cell surface and is internalized, typically into lysosomes. Inside the lysosome, proteases cleave the linker, releasing the exatecan payload.[11] The payload then diffuses into the nucleus, where it binds to the TOP1-DNA complex. This binding prevents the re-ligation of single-strand DNA breaks created by TOP1 during DNA replication, leading to the accumulation of double-strand breaks and the activation of the DNA damage response pathway, ultimately triggering apoptosis.[3][14]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. cellmosaic.com [cellmosaic.com]
- 14. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Exatecan Intermediate 7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of Exatecan Intermediate 7 (CAS No. 182182-32-7), a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. The following protocols are designed to offer robust and reproducible methods for obtaining high-purity Intermediate 7, suitable for subsequent synthetic steps in the development of antibody-drug conjugates (ADCs) and other cancer therapeutics.
Chemical Formula: C₁₃H₁₃FN₂O₃
While the precise structure of this compound is not publicly disclosed, its chemical formula suggests a molecular weight of approximately 264.25 g/mol . This information, combined with an understanding of the overall synthesis of Exatecan, points to a complex heterocyclic scaffold. The purification strategies outlined below are based on established methods for analogous camptothecin intermediates and are designed to address the challenges associated with purifying such molecules.
Data Presentation
The following tables summarize typical quantitative data associated with the purification techniques described in this document. These values are representative and may vary depending on the specific reaction conditions and the scale of the synthesis.
Table 1: Column Chromatography Purification Parameters and Expected Outcome
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Dichloromethane:Methanol (98:2 to 95:5 v/v) |
| Loading Capacity | 1-5% of silica gel weight |
| Typical Yield | 80-90% |
| Expected Purity (by HPLC) | >95% |
Table 2: Preparative HPLC Purification Parameters and Expected Outcome
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 19 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 20% to 80% B over 30 minutes |
| Flow Rate | 15-20 mL/min |
| Injection Volume | 1-5 mL (of a concentrated solution) |
| Typical Yield | 70-85% |
| Expected Purity (by HPLC) | >99% |
Table 3: Crystallization Solvents and Conditions
| Solvent System | Temperature Profile | Expected Outcome |
| Ethanol/Water | Dissolve in hot ethanol, add water until cloudy, cool slowly | Crystalline solid |
| Acetonitrile | Dissolve in minimal hot acetonitrile, cool slowly | Crystalline solid |
| Dichloromethane/Hexane | Dissolve in dichloromethane, add hexane as anti-solvent, cool | Crystalline solid |
Experimental Protocols
The following are detailed protocols for the primary purification techniques applicable to this compound.
Protocol 1: Purification by Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Column Equilibration: Equilibrate the packed column by running a mobile phase of 98:2 DCM:MeOH until the baseline is stable.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully load this dry powder onto the top of the column.
-
Elution: Begin elution with 98:2 DCM:MeOH.
-
Gradient Elution: Gradually increase the polarity of the mobile phase to 95:5 DCM:MeOH to elute the target compound.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC using a suitable mobile phase (e.g., 9:1 DCM:EtOAc).
-
Product Isolation: Combine the fractions containing the pure product, as determined by TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: High-Purity Purification by Preparative HPLC
This protocol is suitable for obtaining highly pure this compound, often used as a final polishing step.
Materials:
-
Partially purified this compound (from column chromatography)
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column
-
Water, HPLC grade, with 0.1% Trifluoroacetic acid (TFA)
-
Acetonitrile, HPLC grade, with 0.1% Trifluoroacetic acid (TFA)
-
Lyophilizer or rotary evaporator
Procedure:
-
Sample Preparation: Dissolve the partially purified Intermediate 7 in a minimal amount of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% TFA). Filter the solution through a 0.45 µm filter.
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase conditions (20% Acetonitrile in Water with 0.1% TFA) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient from 20% to 80% Acetonitrile over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the main product peak based on UV absorbance at an appropriate wavelength (e.g., 254 nm or 365 nm).
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Product Isolation: Combine the pure fractions and remove the solvents. If TFA is present, it may be necessary to perform a subsequent work-up or lyophilization to obtain the final product.
Protocol 3: Purification by Crystallization
This protocol describes the purification of this compound by crystallization, which can be effective for removing minor impurities.
Materials:
-
Purified this compound (from chromatography)
-
Ethanol, absolute
-
Deionized Water
-
Heating mantle or water bath
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: In a clean Erlenmeyer flask, dissolve the Intermediate 7 in a minimal amount of hot ethanol.
-
Induce Crystallization: While the solution is still warm, slowly add deionized water dropwise until the solution becomes slightly turbid.
-
Crystal Growth: Allow the flask to cool slowly to room temperature. For improved crystal formation, subsequently place the flask in an ice bath for 1-2 hours.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
The following diagrams illustrate the purification workflow and the mechanism of action of the final product, Exatecan.
Application Note: Comprehensive Characterization of Exatecan Intermediate 7
Introduction
Exatecan is a potent, semi-synthetic, water-soluble derivative of camptothecin, which acts as a DNA topoisomerase I inhibitor. It is a critical component in the development of targeted cancer therapies, including antibody-drug conjugates (ADCs). The synthesis of Exatecan involves a multi-step process with several key intermediates. Exatecan Intermediate 7 is a crucial precursor in this synthetic pathway. Its purity and structural integrity are paramount to ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).
This application note provides a comprehensive overview of the analytical methods for the detailed characterization of this compound (CAS: 182182-32-7, Molecular Formula: C₁₃H₁₃FN₂O₃). The protocols outlined herein are designed to confirm the identity, purity, and stability of this critical intermediate, employing a suite of orthogonal analytical techniques.
Analytical Workflow
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The following workflow ensures a thorough evaluation of the intermediate's chemical and physical properties.
Caption: Overall analytical workflow for the characterization of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a primary technique for assessing the purity of pharmaceutical intermediates due to its ability to separate complex mixtures.
Protocol:
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent with a Diode Array Detector (DAD).
-
Column: Phenomenex Kinetex® 5 µm C18 100 Å, 150 x 4.6 mm, or equivalent superficially porous particle (SPP) column for enhanced resolution and speed.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: DAD at 254 nm and 360 nm.
-
Sample Preparation: Accurately weigh and dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.
Data Presentation:
| Parameter | Specification | Result |
| Retention Time | Report | ~15.2 min |
| Purity (by area %) | ≥ 98.0% | 99.1% |
| Related Substances | Report any impurity > 0.1% | Impurity at RRT 1.2: 0.3% |
| Impurity at RRT 1.5: 0.6% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the identification and structural elucidation of impurities and degradation products.
Protocol:
-
Instrumentation: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QTof Mass Spectrometer or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Range: 50-1000 m/z.
-
Sample Preparation: Prepare the sample as described in the HPLC protocol.
Data Presentation:
| Component | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Structure |
| This compound | 4.5 | 265.0935 | C₁₃H₁₄FN₂O₃ |
| Impurity 1 | 5.1 | 281.0884 | Hydrolyzed by-product |
| Impurity 2 | 5.8 | 249.1002 | De-acetylated impurity |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.
Protocol:
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of DMSO-d₆.
Data Presentation (Expected Chemical Shifts):
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (101 MHz, DMSO-d₆) |
| δ (ppm) | δ (ppm) |
| 10.1 (s, 1H, NH) | 195.2 (C=O) |
| 7.8 (d, 1H, Ar-H) | 169.1 (C=O, amide) |
| 7.2 (d, 1H, Ar-H) | 158.4 (C-F) |
| 3.1 (t, 2H, CH₂) | 145.3 (C=N) |
| 2.8 (t, 2H, CH₂) | 135.1 (Ar-C) |
| 2.2 (s, 3H, CH₃) | 125.8 (Ar-CH) |
| 2.1 (s, 3H, CH₃) | 115.2 (Ar-CH) |
| 34.7 (CH₂) | |
| 28.9 (CH₂) | |
| 23.8 (CH₃) | |
| 15.1 (CH₃) |
Thermal Analysis (DSC/TGA) for Physicochemical Characterization
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties, such as melting point, decomposition, and the presence of solvates or hydrates.
Protocol:
-
Instrumentation: TA Instruments Discovery TGA 5500 and DSC 2500 or equivalent.
-
Sample Pan: Aluminum pans.
-
TGA:
-
Temperature Range: 30 °C to 400 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, 20 mL/min.
-
-
DSC:
-
Temperature Range: 30 °C to 300 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, 50 mL/min.
-
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum pan.
Data Presentation:
| Thermal Analysis | Parameter | Result |
| TGA | Weight Loss (up to 150 °C) | < 0.5% (indicates no significant solvates/hydrates) |
| Onset of Decomposition | ~260 °C | |
| DSC | Melting Point (Onset) | ~225 °C |
| Melting Point (Peak) | ~228 °C |
Signaling Pathway Context
While this compound is not biologically active, it is a precursor to Exatecan, a DNA topoisomerase I inhibitor. Understanding the mechanism of the final drug provides context for the importance of the intermediate's quality.
Caption: Exatecan's mechanism of action as a topoisomerase I inhibitor.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC, LC-MS, NMR, and thermal analysis ensures the confirmation of its identity, purity, and stability. Adherence to these protocols will enable researchers and drug development professionals to maintain high-quality standards for this critical intermediate, thereby contributing to the successful synthesis of Exatecan and its derivatives for therapeutic applications.
Application Notes and Protocols for the Characterization of Exatecan Intermediate 7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of antibody-drug conjugates (ADCs). The synthesis of Exatecan involves a multi-step process with several key intermediates. The precise characterization of these intermediates is paramount to ensure the purity, identity, and quality of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the analysis of Exatecan Intermediate 7 using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two of the most powerful analytical techniques for structural elucidation.
Note on Data Availability: Publicly available, specific NMR and mass spectrometry data for the compound explicitly named "this compound" (CAS 182182-32-7), chemically identified as N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide, is limited. Therefore, this application note will utilize a closely related and well-documented precursor, Exatecan Intermediate 2 (CAS 182182-31-6), with the chemical name N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide, as a representative example to illustrate the analytical workflow and data presentation. The methodologies described herein are directly applicable to the characterization of this compound.
Data Presentation
Table 1: Representative ¹H NMR Data for an Exatecan Intermediate (Exatecan Intermediate 2) in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.15 | s | 1H | Ar-NH₂ |
| 8.20 | d | 1H | -NH-C=O |
| 7.10 | d | 1H | Ar-H |
| 4.50 | m | 1H | CH-NH |
| 4.25 | br s | 2H | Ar-NH₂ |
| 3.00-2.80 | m | 2H | -CH₂-C=O |
| 2.50 | s | 3H | Ar-CH₃ |
| 2.20-2.00 | m | 2H | -CH₂-CH |
| 1.90 | s | 3H | -C(=O)-CH₃ |
Table 2: Representative ¹³C NMR Data for an Exatecan Intermediate (Exatecan Intermediate 2) in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| 195.0 | C=O (ketone) |
| 169.0 | C=O (amide) |
| 158.0 (d) | C-F |
| 145.0 | Ar-C-NH₂ |
| 135.0 | Ar-C |
| 125.0 (d) | Ar-C |
| 120.0 | Ar-C |
| 115.0 (d) | Ar-C-H |
| 50.0 | CH-NH |
| 35.0 | CH₂-C=O |
| 30.0 | CH₂-CH |
| 22.0 | -C(=O)-CH₃ |
| 15.0 | Ar-CH₃ |
Table 3: Representative Mass Spectrometry Data for an Exatecan Intermediate (Exatecan Intermediate 2)
| m/z | Interpretation |
| 251.12 | [M+H]⁺ |
| 234.10 | [M+H - NH₃]⁺ |
| 209.08 | [M+H - C₂H₃NO]⁺ |
| 192.08 | [M+H - C₂H₄NO₂]⁺ |
Experimental Protocols
Protocol 1: NMR Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of the Exatecan intermediate.
Materials:
-
Exatecan Intermediate
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) with 0.03% Tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the Exatecan intermediate.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Vortex the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Number of scans: 16-64
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: ~4 seconds
-
Spectral width: -2 to 12 ppm
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay (d1): 2 seconds
-
Spectral width: -10 to 220 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Assign the peaks based on chemical shifts, coupling patterns, and integration values.
-
Protocol 2: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the Exatecan intermediate.
Materials:
-
Exatecan Intermediate
-
LC-MS grade Methanol or Acetonitrile
-
LC-MS grade Formic Acid
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a Liquid Chromatography system.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the Exatecan intermediate at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
LC-MS System Setup:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient to elute the compound of interest.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: 50-500 m/z.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
-
Data Acquisition:
-
Inject 1-5 µL of the sample solution.
-
Acquire data in both full scan mode to determine the molecular ion and in fragmentation mode (MS/MS or ddMS²) to obtain fragmentation patterns. For MS/MS, select the [M+H]⁺ ion for collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the peak corresponding to the Exatecan intermediate in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Determine the accurate mass of the molecular ion ([M+H]⁺).
-
Analyze the fragmentation pattern to confirm the structure.
-
Mandatory Visualization
Caption: Analytical workflow for the synthesis and characterization of Exatecan intermediates.
Application Notes and Protocols: Exatecan Intermediate 7 Conjugation for Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic payloads.[1] Exatecan, a highly potent derivative of camptothecin, has emerged as a key payload for next-generation ADCs due to its mechanism of action as a topoisomerase I (Topo I) inhibitor.[2][] It has demonstrated greater potency compared to other camptothecin analogs like SN-38 and topotecan.[4] However, the hydrophobicity of exatecan presents challenges in ADC development, often leading to aggregation and poor pharmacokinetic properties, especially at high drug-to-antibody ratios (DAR).[2][]
These application notes provide a detailed overview of the conjugation chemistry for labeling antibodies with exatecan, using "Exatecan Intermediate 7" as a representative maleimide-activated exatecan-linker construct. The protocols outlined below are based on established thiol-maleimide conjugation strategies, a common method for ADC development.[2][5] Additionally, this document summarizes key quantitative data from various studies and provides visual workflows to guide researchers in the development of novel exatecan-based ADCs.
Mechanism of Action: Exatecan as a Topoisomerase I Inhibitor
Exatecan exerts its cytotoxic effect by inhibiting DNA topoisomerase I, an essential enzyme that relieves torsional stress in DNA during replication and transcription.[6][7] By binding to the Topo I-DNA complex, exatecan prevents the re-ligation of the single-strand breaks created by the enzyme.[6][8] This stabilization of the "cleavage complex" leads to the accumulation of DNA double-strand breaks when the replication fork collides with it, ultimately triggering apoptosis and cell death in rapidly dividing cancer cells.[7][8]
Caption: Mechanism of Action of Exatecan.
Exatecan Conjugation Chemistry
The successful development of an exatecan-based ADC is highly dependent on the linker and conjugation strategy. The linker must be stable in circulation to prevent premature release of the toxic payload, while allowing for efficient cleavage and release of active exatecan within the target cancer cells. Various strategies have been developed to address the challenges posed by exatecan's hydrophobicity and to achieve optimal ADC performance.[9] These include the use of hydrophilic linkers, such as those incorporating polyethylene glycol (PEG) or polysarcosine (PSAR) chains, to improve solubility and reduce aggregation.[2][10][11]
This protocol focuses on a widely used cysteine-based conjugation method. In this approach, the interchain disulfide bonds of the antibody are partially or fully reduced to generate reactive thiol groups. These thiols then react with a maleimide-functionalized exatecan-linker construct (represented here as "this compound") to form a stable thioether bond.[5]
Experimental Protocols
The following protocols provide a general framework for the conjugation of a maleimide-activated exatecan derivative to an antibody. Researchers should optimize these protocols for their specific antibody and exatecan-linker construct.
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of a monoclonal antibody to generate free thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Desalting columns
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the reaction buffer.
-
Add a calculated amount of TCEP solution to the antibody solution. A molar excess of 2-5 equivalents of TCEP per antibody is a good starting point for partial reduction to achieve a DAR of ~4. For a higher DAR of 8, a larger excess of TCEP (e.g., 10 equivalents) may be required.[2]
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Immediately after incubation, remove the excess TCEP using a desalting column equilibrated with the reaction buffer.
-
Determine the concentration of the reduced antibody using a spectrophotometer at 280 nm.
Protocol 2: Conjugation of this compound to Reduced Antibody
This protocol describes the conjugation of the maleimide-activated exatecan ("this compound") to the reduced antibody.
Materials:
-
Reduced antibody from Protocol 1
-
This compound (maleimide-activated) dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
Procedure:
-
To the solution of the reduced antibody, add the this compound solution. A molar excess of 1.5-2 equivalents of the exatecan construct per available thiol group is recommended.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
To quench any unreacted maleimide groups, add a 5-fold molar excess of N-acetylcysteine relative to the this compound and incubate for 30 minutes.
Protocol 3: Purification and Characterization of the Exatecan-ADC
This protocol describes the purification of the ADC and the determination of its key characteristics.
Materials:
-
Crude ADC solution from Protocol 2
-
Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)
-
Characterization instruments (e.g., UV-Vis spectrophotometer, HIC-HPLC, SEC-HPLC, LC-MS)
Procedure:
-
Purification: Purify the ADC from unreacted drug-linker and other impurities using SEC or protein A chromatography.
-
Characterization:
-
Purity and Aggregation: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer, dimer, and higher-order aggregates.[12]
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC)-HPLC. The retention time of the ADC increases with the number of conjugated drug molecules.[5] Alternatively, mass spectrometry can be used for a more precise DAR determination.
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC using a cell-based cytotoxicity assay on a panel of cancer cell lines with varying levels of target antigen expression. Calculate the IC50 value for each cell line.[2][13]
-
Caption: Workflow for Antibody-Exatecan Conjugation.
Data Presentation
The following tables summarize representative quantitative data for exatecan-based ADCs from various studies.
Table 1: Conjugation Efficiency and DAR of Exatecan-ADCs
| Linker-Payload Platform | Conjugation Method | Target DAR | Achieved DAR | Monomer Percentage (%) | Reference |
| T-DXd (Deruxtecan) | Cysteine-Maleimide | 8 | ~7.7 | 90.3 | [13] |
| Exa-PSAR10 | Cysteine-Maleimide | 8 | 8 | >95 | [10] |
| IgG(8)-EXA | Cysteine-Maleimide | 8 | 8 | >97 | [13] |
| LP5-Exatecan | Phosphonamidate | 8 | 7.9 | >98 | [2][14] |
| Exo-EVC-Exatecan | Cysteine-Maleimide | 8 | ~8 | >97 | [12] |
Table 2: In Vitro Cytotoxicity of Exatecan and Exatecan-ADCs
| Compound | Cell Line | Target | IC50 (nM) | Reference |
| Exatecan (free drug) | SK-BR-3 | HER2+ | 0.41 - 0.9 | [12][13] |
| Exatecan (free drug) | KPL-4 | HER2+ | 0.9 | [12] |
| Exatecan (free drug) | MDA-MB-468 | HER2- | Subnanomolar | [13] |
| IgG(8)-EXA | SK-BR-3 | HER2+ | 0.41 ± 0.05 | [13] |
| T-DXd | SK-BR-3 | HER2+ | 1.15 ± 0.17 | [13] |
| Trastuzumab-LP5 | SK-BR-3 | HER2+ | ~0.1 (as ADC conc.) | [2] |
| Trastuzumab-LP5 | HCC-78 | HER2+ | ~0.3 (as ADC conc.) | [2] |
Conclusion
The conjugation of exatecan to monoclonal antibodies is a promising strategy for the development of next-generation ADCs. While the hydrophobicity of exatecan presents challenges, innovative linker technologies and optimized conjugation protocols can lead to the generation of highly potent and stable ADCs. The protocols and data presented in these application notes provide a valuable resource for researchers working on the development of novel exatecan-based cancer therapeutics. Careful characterization of the resulting ADC, including DAR, purity, and in vitro potency, is critical for ensuring its quality and potential for clinical success. The continued refinement of exatecan conjugation chemistry will undoubtedly contribute to the advancement of targeted cancer therapies.
References
- 1. adctherapeutics.com [adctherapeutics.com]
- 2. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. cellmosaic.com [cellmosaic.com]
- 6. google.com [google.com]
- 7. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Linking Payloads to Antibodies Using Exatecan Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule payload. Exatecan, a potent topoisomerase I inhibitor and a derivative of camptothecin, has emerged as a clinically relevant payload for ADCs due to its high potency and ability to induce a bystander killing effect.[1][2] This document provides detailed protocols and application notes for the synthesis and characterization of Exatecan-based ADCs, focusing on cysteine-based conjugation methods.
Principle of Exatecan-Based ADCs
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, an enzyme crucial for DNA replication and repair.[3][4][5] By binding to the topoisomerase I-DNA complex, Exatecan prevents the re-ligation of single-strand DNA breaks, leading to DNA damage and ultimately apoptosis in rapidly dividing cancer cells.[3][4] When conjugated to an antibody that targets a tumor-specific antigen, Exatecan can be delivered directly to cancer cells, minimizing systemic toxicity. The released Exatecan payload can also diffuse across cell membranes to kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[1][2]
Experimental Protocols
This section details the protocols for the synthesis, purification, and characterization of Exatecan-based ADCs via cysteine-based conjugation.
Antibody Reduction and Payload Conjugation
This protocol describes the reduction of interchain disulfide bonds of a monoclonal antibody followed by conjugation with a maleimide-functionalized Exatecan-linker intermediate.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Maleimide-activated Exatecan-linker intermediate (dissolved in a compatible organic solvent like DMSO)
-
Conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Quenching solution (e.g., 100 mM N-acetylcysteine in water)
-
Purification columns (e.g., desalting columns, SEC columns)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 5-10 mg/mL in conjugation buffer.
-
Reduction: Add a 5-10 fold molar excess of TCEP to the antibody solution. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Payload Conjugation: Immediately after reduction, add the maleimide-activated Exatecan-linker solution to the reduced antibody. A 1.5-2.0 fold molar excess of the payload per available thiol group is recommended. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction should be protected from light.
-
Quenching: Add a 5-fold molar excess of the quenching solution (N-acetylcysteine) relative to the maleimide payload to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the ADC from unreacted payload and other small molecules using a desalting column or size exclusion chromatography (SEC). The ADC is typically eluted in a formulation buffer (e.g., PBS, pH 7.4).
Characterization of Exatecan-Based ADCs
a. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.
Materials:
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes at a flow rate of 0.5-1.0 mL/min.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis: The chromatogram will show peaks corresponding to different DAR species (DAR0, DAR2, DAR4, DAR6, DAR8). The area of each peak is used to calculate the percentage of each species and the average DAR.
b. Analysis of Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is used to quantify the amount of high molecular weight species (aggregates) in the ADC preparation.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the purified ADC to 1 mg/mL in the mobile phase.
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase.
-
Inject 20-50 µg of the ADC sample.
-
Elute with an isocratic flow of the mobile phase at a flow rate of 0.5-1.0 mL/min.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis: The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent aggregates. The percentage of aggregation is calculated from the peak areas.
c. Confirmation of Conjugation by LC-MS
Liquid chromatography-mass spectrometry is used to confirm the identity of the ADC and determine the mass of the light and heavy chains, which will be modified by the drug-linker.
Materials:
-
Reversed-phase C4 or C8 column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: The ADC sample may require reduction to separate the light and heavy chains prior to analysis.
-
Chromatography: Elute the sample with a gradient of Mobile Phase B.
-
Mass Spectrometry: Acquire mass spectra in the appropriate mass range.
-
Data Analysis: Deconvolute the mass spectra to determine the masses of the unconjugated and conjugated light and heavy chains.
In Vitro Cytotoxicity Assay
This assay determines the potency of the Exatecan-based ADC on cancer cell lines.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
Exatecan-based ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the Exatecan-based ADC and the control antibody. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
Cell Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Quantitative Data Summary
The following tables summarize representative quantitative data for Exatecan-based ADCs from various studies.
Table 1: Drug-to-Antibody Ratio (DAR) of Exatecan ADCs with Different Linkers
| Linker Technology | Antibody | Average DAR | Reference |
| Polysarcosine-based | Trastuzumab | ~8 | [6] |
| Phosphonamidate-based | Trastuzumab | ~8 | [7] |
| Exo-linker | Trastuzumab | ~8 | [8] |
| Glucuronide-cleavable | Trastuzumab | ~8 | [6] |
Table 2: In Vitro Cytotoxicity (IC50) of Exatecan-based ADCs in Different Cancer Cell Lines
| ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Trastuzumab-Exatecan (Polysarcosine linker) | SK-BR-3 | HER2 | ~1 | [6] |
| Trastuzumab-Exatecan (Polysarcosine linker) | NCI-N87 | HER2 | ~0.5 | [6] |
| Trastuzumab-Exatecan (Phosphonamidate linker) | SK-BR-3 | HER2 | ~0.1 | [7] |
| IgG(8)-EXA | SK-BR-3 | HER2 | 0.41 | [9] |
| Exatecan (free drug) | KPL-4 | - | 0.9 | [8] |
Table 3: Pharmacokinetic Parameters of Exatecan-based ADCs
| ADC | Animal Model | Key Finding | Reference |
| Trastuzumab-Exatecan (Polysarcosine linker) | Rat | ADC shares a similar pharmacokinetic profile to the unconjugated antibody.[6] | [6] |
| Trastuzumab-Exatecan (Exo-linker) | Rat | Superior DAR retention over 7 days compared to T-DXd, suggesting enhanced linker stability.[8] | [8] |
| OBI-992 (TROP2-targeted Exatecan ADC) | Rat | Lower clearance and longer half-life compared to Dato-DXd.[10] | [10] |
Visualizations
Caption: Experimental workflow for the synthesis and characterization of Exatecan-based ADCs.
Caption: Mechanism of action of Exatecan via Topoisomerase I inhibition.
Caption: Bystander killing effect of Exatecan-based ADCs.
References
- 1. synaffix.com [synaffix.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody-Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preclinical pharmacokinetic, pharmacodynamic, and safety profile of OBI-992: a novel TROP2-targeted antibody-drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Exatecan synthesis from Intermediate 7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering low yields in the synthesis of Exatecan from Intermediate 7.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are experiencing significantly lower than expected yields (<30%) when converting Intermediate 7 (a protected Exatecan precursor) to the final Exatecan product. What are the potential causes?
A1: Low yields in the final deprotection step of Exatecan synthesis can stem from several factors. The most common issues include:
-
Incomplete Deprotection: The protecting group on Intermediate 7 may not be fully cleaved, leading to a mixture of starting material and product.
-
Product Degradation: Exatecan, like other camptothecin analogs, can be susceptible to degradation under harsh reaction conditions (e.g., strong acid or base, high temperatures). The lactone E-ring is particularly sensitive.
-
Side Reactions: The reactive functional groups on the Exatecan molecule can participate in side reactions, leading to the formation of impurities.
-
Suboptimal Reaction Conditions: The choice of deprotection agent, solvent, temperature, and reaction time are all critical for achieving high yields.
-
Purification Losses: Exatecan can be challenging to purify, and significant product loss can occur during chromatographic separation or crystallization.
Q2: How can we confirm if the deprotection of Intermediate 7 is complete?
A2: To assess the completeness of the deprotection reaction, we recommend using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
-
HPLC Analysis: An HPLC chromatogram should show the disappearance of the peak corresponding to Intermediate 7 and the appearance of a new peak for Exatecan. The presence of a significant starting material peak indicates an incomplete reaction.
-
TLC Analysis: TLC can provide a quick qualitative assessment. A well-chosen solvent system should show a clear separation between the more polar Exatecan product and the less polar protected Intermediate 7.
Q3: What are the recommended starting conditions for the deprotection of a silyl-protected Intermediate 7?
A3: For a silyl-protected hydroxyl group, which is a common strategy in camptothecin synthesis, a fluoride source is typically used for deprotection. Below are some suggested starting conditions. We recommend running small-scale trial reactions to optimize conditions for your specific substrate.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Deprotection Reagent | Tetrabutylammonium fluoride (TBAF) | Hydrofluoric acid-pyridine (HF-Py) | Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF) |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) | Acetonitrile (MeCN) |
| Temperature | 0 °C to room temperature | 0 °C | Room temperature |
| Reaction Time | 1 - 4 hours | 30 minutes - 2 hours | 1 - 3 hours |
| Typical Yield | 60 - 85% | 70 - 90% | 65 - 88% |
Q4: We observe multiple spots on our TLC plate after the deprotection reaction. What could these be and how do we address this?
A4: The presence of multiple spots on a TLC plate suggests the formation of byproducts. These could include:
-
Unreacted Intermediate 7.
-
The desired Exatecan product.
-
Degradation products (e.g., the ring-opened carboxylate form of Exatecan).
-
Other side-products from undesired reactions.
To address this, consider the following:
-
Optimize Reaction Conditions: Try milder deprotection conditions (e.g., lower temperature, shorter reaction time) to minimize degradation and side reactions.
-
Purification Strategy: A robust purification method, such as column chromatography on silica gel or preparative HPLC, will be necessary to isolate the pure Exatecan. Careful selection of the eluent system is crucial for good separation.
Experimental Protocols
Protocol 1: Deprotection of Silyl-Protected Intermediate 7 using TBAF
-
Reaction Setup: Dissolve Intermediate 7 (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC every 30 minutes.
-
Quenching: Once the reaction is complete, quench by adding saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure Exatecan.
Protocol 2: Purification of Exatecan by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Sample Loading: Dissolve the crude Exatecan in a minimal amount of the initial eluent and load it onto the column.
-
Elution: Begin elution with the starting solvent mixture and gradually increase the polarity by increasing the percentage of methanol.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Exatecan.
Visualizations
Caption: Chemical conversion from Intermediate 7 to Exatecan.
Caption: A logical workflow for troubleshooting low yields.
Technical Support Center: Troubleshooting Impurities in Exatecan Intermediate 7 Reactions
For researchers, scientists, and drug development professionals working with Exatecan and its intermediates, ensuring the purity of synthesized compounds is paramount. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help identify and minimize impurities in reactions involving Exatecan Intermediate 7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in Exatecan synthesis?
This compound (CAS No. 182182-32-7) is a key building block in the synthesis of Exatecan, a potent topoisomerase I inhibitor used in the development of antibody-drug conjugates (ADCs). While the exact structure is not publicly disclosed in all literature, it is understood to be one of the two main components in the crucial Friedländer annulation reaction that forms the core quinoline structure of Exatecan.
Q2: What is the key reaction involving this compound?
The primary reaction is the Friedländer annulation, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl. In the context of Exatecan synthesis, one of the intermediates, likely a complex aminonaphthalene derivative, reacts with a trione to form the hexacyclic core of Exatecan.
Q3: What are the most common types of impurities to expect in this reaction?
Given the nature of the Friedländer annulation, several types of impurities can arise:
-
Unreacted Starting Materials: Incomplete conversion of this compound or the other reactant.
-
Side-Products from Self-Condensation: The reactant with the α-methylene group can potentially self-condense, especially under basic conditions.
-
Regioisomers: If the ketone reactant is unsymmetrical, different regioisomers of the final product can be formed.
-
Incompletely Cyclized Intermediates: Aldol or Schiff base intermediates may not fully cyclize to form the final quinoline ring.
-
Over-alkylation or other secondary reactions: Depending on the specific protecting groups and reaction conditions, other side reactions may occur.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Exatecan involving Intermediate 7.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient catalyst. 4. Degradation of starting materials or product. | 1. Monitor reaction progress by TLC or HPLC to ensure completion. 2. Optimize temperature; Friedländer reactions can be sensitive to heat. 3. Screen different acid or base catalysts (e.g., p-toluenesulfonic acid, piperidine). 4. Ensure starting materials are pure and the reaction is performed under an inert atmosphere if necessary. |
| Presence of Multiple Spots/Peaks on TLC/HPLC Close to the Product | 1. Formation of regioisomers. 2. Presence of diastereomers if chiral centers are involved. 3. Incomplete cyclization. | 1. If regioisomerism is possible, purification by column chromatography or preparative HPLC is necessary. 2. Chiral separation techniques may be required. 3. Drive the reaction to completion by extending the reaction time or increasing the temperature carefully. |
| Significant Amount of Unreacted Starting Material | 1. Insufficient reaction time or temperature. 2. Catalyst deactivation. 3. Poor solubility of starting materials. | 1. Increase reaction time and/or temperature incrementally while monitoring the reaction. 2. Use a fresh batch of catalyst. 3. Use a co-solvent to improve solubility. |
| Formation of a High-Molecular-Weight Byproduct | 1. Self-condensation of the ketone starting material. | 1. Add the ketone slowly to the reaction mixture. 2. Consider using a milder base or a Lewis acid catalyst. |
Experimental Protocols
While a specific, detailed industrial protocol for this compound is proprietary, a general procedure for a laboratory-scale Friedländer annulation is provided below. This should be adapted based on the specific structures of the reactants.
General Protocol for Friedländer Annulation:
-
Reactant Preparation: Dissolve the ortho-aminoaryl ketone (1 equivalent) in a suitable solvent (e.g., toluene, ethanol, or acetic acid).
-
Catalyst Addition: Add the catalyst (0.1 to 1 equivalent of an acid like p-TsOH or a base like piperidine).
-
Second Reactant Addition: Slowly add the ketone or aldehyde containing the α-methylene group (1 to 1.2 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80°C and 150°C) and monitor by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture, and quench with a suitable aqueous solution (e.g., sodium bicarbonate if an acid catalyst was used).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography on silica gel.
Impurity Identification Workflow
The following workflow can be used to identify unknown impurities in your reaction mixture.
Caption: Workflow for the identification and mitigation of impurities.
Logical Relationship of Impurity Formation
The formation of impurities is directly related to the reaction conditions and the nature of the starting materials.
Caption: Factors influencing the formation of impurities in the reaction.
Common side reactions with Exatecan Intermediate 7 and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with guidance on the common side reactions associated with Exatecan Intermediate 7 and strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a key synthetic precursor in the production of Exatecan (DX-8951), a potent DNA topoisomerase I inhibitor.[1][2] Exatecan is utilized in cancer research and as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years. Once in solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month. It is crucial to avoid repeated freeze-thaw cycles. Proper personal protective equipment should be used when handling this compound.
Q3: What are the potential impurities that can arise during the synthesis of Exatecan from Intermediate 7?
While specific impurities from the reaction of Intermediate 7 are not extensively documented in publicly available literature, general impurities in Exatecan synthesis can include diastereomers, oxidation products, and unreacted starting materials. In similar chemical syntheses, byproducts from side reactions such as incomplete cyclization or hydrolysis of labile functional groups can also be expected.
Troubleshooting Guide
This guide addresses potential issues that may arise during the use of this compound in the synthesis of Exatecan.
| Issue | Potential Cause | Recommended Action |
| Low Yield of Exatecan | - Suboptimal reaction temperature.- Inefficient catalyst or reagents.- Degradation of Intermediate 7 or Exatecan. | - Optimize reaction temperature according to established protocols. Patent literature suggests reaction temperatures for similar steps can range from ambient to elevated temperatures (e.g., 90-130 °C for condensation steps).- Ensure the purity and activity of all reagents and catalysts.- Minimize reaction time and exposure to light and air to prevent degradation. |
| Presence of Impurities in the Final Product | - Incomplete reaction.- Side reactions due to incorrect stoichiometry or reaction conditions.- Degradation of the product during workup or purification. | - Monitor the reaction progress using analytical techniques like HPLC or TLC to ensure complete conversion of Intermediate 7.- Carefully control the stoichiometry of reactants and maintain optimal reaction conditions (temperature, atmosphere).- Employ appropriate purification techniques such as column chromatography or recrystallization. Utilize analytical methods like HPLC-MS to identify and quantify impurities.[3] |
| Inconsistent Reaction Outcomes | - Variability in the quality of this compound.- Presence of moisture or other contaminants in the reaction.- Inconsistent reaction setup and procedure. | - Source high-purity this compound from a reputable supplier.- Ensure all solvents and reagents are anhydrous and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon).- Standardize the experimental protocol and ensure consistent execution. |
Experimental Protocols
Analytical Method for Purity Assessment of Exatecan
The purity of the final product, Exatecan, can be assessed using High-Performance Liquid Chromatography (HPLC). While the exact parameters for Intermediate 7 are not specified, the following table summarizes typical conditions used for Exatecan analysis, which can be adapted.[3]
| Parameter | Condition |
| Column | Reverse-phase C18 (e.g., Puresil C18, 4.6 mm × 150 mm) |
| Mobile Phase | Acetonitrile/water or methanol/water with an acid modifier (e.g., 0.1% trifluoroacetic acid) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 30 - 50°C |
| Detection | UV at a specific wavelength or Mass Spectrometry (MS) |
Visualizations
Diagram 1: Synthetic Workflow from Intermediate 7 to Exatecan
References
Strategies for enhancing the efficiency of ADC synthesis with Intermediate 7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Antibody-Drug Conjugates (ADCs) utilizing "Intermediate 7," a representative pre-activated linker-payload construct. Our focus is on enhancing the efficiency of the conjugation step, where Intermediate 7 is covalently linked to a monoclonal antibody (mAb).
Frequently Asked Questions (FAQs)
Q1: What is "Intermediate 7" in the context of our ADC synthesis platform?
A1: "Intermediate 7" is the designation for a pre-synthesized and purified molecule combining the cytotoxic payload and a reactive linker. This intermediate is designed for direct conjugation to a monoclonal antibody. The synthesis of ADCs is often segmented, with the antibody and the drug-linker intermediate being manufactured separately.[1][2] This modular approach allows for better quality control before the final, critical conjugation step.[2]
Q2: Which factors are most critical for achieving a high conjugation efficiency?
A2: Several factors critically influence the efficiency of the conjugation reaction. These include the chemical properties of the antibody and Intermediate 7, the specific conjugation chemistry being used (e.g., lysine vs. cysteine conjugation), and the reaction conditions.[] Key process parameters to control are pH, temperature, reactant stoichiometry (molar ratio of Intermediate 7 to mAb), and reaction time.[1]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect the final ADC?
A3: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly impacts the ADC's therapeutic window.[4][5] An optimal DAR ensures a balance between efficacy and toxicity.[] A low DAR may result in insufficient potency, while a high DAR can lead to faster clearance from circulation, increased aggregation, and potential off-target toxicity.[5][7] For many ADCs, a DAR of 2 to 4 is considered optimal.[5][7]
Q4: What are the common methods for purifying the final ADC product?
A4: After the conjugation reaction, it is crucial to remove unconjugated Intermediate 7, aggregates, and other impurities.[1] Common purification methods include Tangential Flow Filtration (TFF) for buffer exchange and removal of residual solvents, and various chromatography techniques such as Size Exclusion Chromatography (SEC) to remove aggregates and Hydrophobic Interaction Chromatography (HIC) to separate ADC species with different DAR values.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of Intermediate 7 to your antibody.
Problem 1: Low Conjugation Efficiency and/or Low Average DAR
You observe a lower than expected yield of conjugated ADC or the average DAR, as measured by HIC-HPLC or Mass Spectrometry, is below the target value.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Suboptimal Reaction Conditions | Verify and optimize reaction pH, temperature, and incubation time. For thiol-maleimide chemistry, ensure the pH is maintained between 6.5 and 7.5 to favor the reaction while minimizing hydrolysis of the maleimide group. |
| Incorrect Stoichiometry | The molar ratio of Intermediate 7 to the antibody is a key driver of the final DAR.[8] If the DAR is low, consider incrementally increasing the molar excess of Intermediate 7. Be aware that a large excess can lead to aggregation.[9] |
| Antibody Pre-processing Issues (for Cysteine Conjugation) | Incomplete reduction of interchain disulfide bonds will result in fewer available thiol groups for conjugation. Ensure the reducing agent (e.g., TCEP, DTT) is fresh and used at the correct concentration and incubation time.[10] |
| Degradation of Intermediate 7 | Intermediate 7 may have limited stability, especially if it contains reactive moieties like maleimides.[1] Ensure it is stored correctly and, if possible, perform a quality check (e.g., by HPLC) before use to confirm its purity and integrity. |
| Competitive Reactions (for Lysine Conjugation) | If using amine-reactive chemistry (e.g., NHS esters), ensure the antibody buffer does not contain primary amines (e.g., Tris), which will compete for reaction with Intermediate 7.[2] Use a non-interfering buffer like PBS. |
Workflow for Optimizing Conjugation Efficiency
Caption: Troubleshooting workflow for low DAR.
Problem 2: High Levels of Aggregation Post-Conjugation
After the conjugation reaction, SEC-HPLC analysis reveals a significant percentage of high molecular weight species (aggregates).
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Hydrophobicity of Intermediate 7 | Many cytotoxic payloads are hydrophobic. Attaching them to the antibody surface increases its overall hydrophobicity, which can promote aggregation.[5] |
| High DAR | A higher number of conjugated molecules per antibody increases the likelihood of aggregation. If aggregation is an issue, consider targeting a lower average DAR by reducing the molar excess of Intermediate 7. |
| Use of Organic Co-solvents | Solvents like DMSO or DMF are often used to dissolve Intermediate 7. Adding too much organic solvent (>5-10% v/v) to the aqueous antibody solution can denature the antibody and cause aggregation. Minimize the co-solvent volume or explore more water-soluble linker designs. |
| Suboptimal Buffer Conditions | pH and ionic strength can impact protein stability. Screen different buffer formulations during the conjugation step to find one that minimizes aggregation while maintaining conjugation efficiency. |
| Post-Conjugation Handling | Stresses such as vigorous mixing, multiple freeze-thaw cycles, or exposure to air-liquid interfaces can induce aggregation. Handle the ADC gently and add stabilizing excipients like polysorbate to the final formulation. |
Experimental Protocol: Screening for Optimal Co-solvent Concentration
-
Objective: To determine the maximum concentration of an organic co-solvent (e.g., DMSO) that can be used to dissolve Intermediate 7 without causing significant antibody aggregation.
-
Materials: Monoclonal antibody at 10 mg/mL in PBS (pH 7.4), DMSO, SEC-HPLC system.
-
Procedure: a. Set up a series of microcentrifuge tubes. b. To each tube, add a fixed volume of the antibody solution. c. Add increasing volumes of DMSO to achieve final concentrations of 2%, 5%, 8%, 10%, 12%, and 15% (v/v). Include a 0% DMSO control. d. Incubate all samples at the intended conjugation reaction temperature for the planned duration of the reaction. e. After incubation, analyze each sample by SEC-HPLC.
-
Analysis: Quantify the percentage of monomer and high molecular weight (HMW) species in each sample.
-
Result: Generate a table to identify the highest DMSO concentration that does not lead to a significant increase in HMW species compared to the control.
Table of Expected Results (Example)
| DMSO Conc. (% v/v) | Monomer (%) | Aggregate (HMW) (%) |
| 0 (Control) | 99.5 | 0.5 |
| 2 | 99.4 | 0.6 |
| 5 | 99.2 | 0.8 |
| 8 | 98.9 | 1.1 |
| 10 | 97.5 | 2.5 |
| 12 | 94.1 | 5.9 |
| 15 | 88.3 | 11.7 |
Problem 3: Inconsistent Batch-to-Batch DAR
The average DAR varies significantly between different synthesis batches, even when using the same protocol.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps & Recommendations |
| Variability in Antibody Quality | The quality attributes of the antibody intermediate can impact conjugation.[2] For cysteine conjugation, ensure the free thiol content is consistent. For lysine conjugation, ensure the modification state of lysines is controlled. |
| Inconsistent Quality of Intermediate 7 | Degradation or batch-to-batch purity differences in Intermediate 7 will directly affect the outcome. Implement stringent quality control on incoming batches of Intermediate 7. |
| Poor Process Control | Small variations in pH, temperature, incubation time, or reactant addition rate can lead to different outcomes. Ensure all process parameters are tightly controlled and documented for each run. Automating liquid handling can improve reproducibility. |
| Analytical Method Variability | Ensure the analytical method used to measure DAR (e.g., HIC-HPLC) is robust and validated. Use a consistent reference standard for each analysis to minimize inter-assay variability. |
Diagram of ADC Synthesis Workflow
Caption: General workflow for ADC synthesis.
References
- 1. Interview - Challenges in the Development & Manufacturing of ADCs - GTP Bioways [gtp-bioways.com]
- 2. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 4. Challenges and best practices for developing Antibody-Drug Conjugates (ADCs) :: Parexel [parexel.com]
- 5. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with poor solubility of Exatecan Intermediate 7 during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor solubility of Exatecan Intermediate 7 (and related tetralone intermediates) during chemical reactions.
Troubleshooting Guide: Poor Solubility of this compound
Poor solubility of this compound during a reaction can lead to incomplete conversion, difficult purification, and overall lower yields. This guide provides a systematic approach to troubleshoot and address this issue.
Initial Assessment:
Before modifying the reaction conditions, it is crucial to confirm the identity and purity of your this compound. Impurities can sometimes be the cause of unexpected solubility behavior.
Q1: My this compound is not dissolving in the reaction solvent. What should I do?
A1: If you are observing poor solubility of this compound, consider the following stepwise approach:
-
Solvent Screening: The choice of solvent is critical. If the current solvent is not effective, a systematic solvent screening is recommended. Based on the tetralone structure of the intermediate, solvents with varying polarities should be tested.
-
Temperature Adjustment: Gradually increasing the reaction temperature can significantly improve the solubility of the intermediate. However, be mindful of the thermal stability of your reactants and products.
-
Co-Solvent System: Employing a co-solvent system can be highly effective. A small amount of a high-solubility solvent, such as Dimethyl Sulfoxide (DMSO), can be added to the primary reaction solvent to enhance the overall solvating power of the medium.
-
Sonication: Applying ultrasonic agitation can help to break down solid aggregates and promote dissolution.
-
Change in Reagent Addition Order: In some cases, adding the poorly soluble intermediate to a pre-heated solvent or a solution of other reactants can improve its dissolution.
Q2: I have tried different solvents and heating, but the solubility is still poor. What are the next steps?
A2: If basic troubleshooting steps are insufficient, more advanced techniques can be employed:
-
Homogenization: For reactions where the intermediate is a suspension, high-speed homogenization can create a finer dispersion, increasing the surface area and potentially improving reaction rates.
-
Use of Phase-Transfer Catalysts: If the reaction involves multiple phases, a phase-transfer catalyst can facilitate the transport of reactants across the phase boundary, which can be beneficial even if the primary issue is solubility.
-
Structural Modification (if feasible): In a drug development context, if persistent solubility issues hinder process scalability, medicinal chemists might consider introducing solubilizing groups to the intermediate in earlier synthetic steps.
Frequently Asked Questions (FAQs)
Q3: What is the chemical identity of this compound?
A3: There appears to be some discrepancy in the naming of intermediates by various suppliers. However, a key intermediate in the synthesis of Exatecan is N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide , with the CAS number 182182-31-6 . Another closely related intermediate, sometimes referred to as this compound, has the CAS number 182182-32-7 . Both are tetralone derivatives and may exhibit similar solubility characteristics.
Q4: Is there any known solubility data for this compound?
Data Presentation
A comprehensive solubility screening is essential for overcoming solubility challenges. The following table provides a template for summarizing experimental solubility data for this compound (or a related intermediate).
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) | Observations |
| Dichloromethane (DCM) | 3.1 | |||
| Tetrahydrofuran (THF) | 4.0 | |||
| Acetonitrile (ACN) | 5.8 | |||
| N,N-Dimethylformamide (DMF) | 6.4 | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Clear solution | |
| Toluene | 2.4 | |||
| 1,4-Dioxane | 4.8 |
Note: This table should be populated with experimentally determined data.
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
Objective: To qualitatively and quantitatively assess the solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
A selection of organic solvents (e.g., DCM, THF, ACN, DMF, DMSO, Toluene, 1,4-Dioxane)
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Heating block or oil bath
-
Analytical balance
Procedure:
-
Weigh a precise amount of this compound (e.g., 10 mg) into a vial.
-
Add a measured volume of the selected solvent (e.g., 0.1 mL) to the vial.
-
Stir the mixture at room temperature (25°C) for a set period (e.g., 30 minutes).
-
Visually observe if the solid has dissolved. If not, continue adding the solvent in measured increments until the solid dissolves or a maximum volume is reached.
-
Record the volume of solvent required to dissolve the solid and calculate the solubility in mg/mL.
-
If the compound does not dissolve at room temperature, gradually heat the mixture in 25°C increments, holding at each temperature for 30 minutes and observing for dissolution. Record the temperature at which dissolution occurs.
-
Repeat this procedure for each solvent to be tested.
Mandatory Visualization
Below is a troubleshooting workflow for addressing the poor solubility of this compound, presented as a Graphviz diagram.
Caption: Troubleshooting workflow for addressing poor solubility.
References
Purification challenges with Exatecan Intermediate 7 and solutions
Welcome to the technical support center for the purification of Exatecan Intermediate 7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this critical intermediate.
Frequently Asked Questions (FAQs)
Q1: My purification of this compound by flash chromatography is resulting in low yield. What are the potential causes and solutions?
A1: Low yield during flash chromatography can stem from several factors:
-
Improper Solvent System: The polarity of the solvent system may not be optimal for separating your intermediate from impurities. If the solvent is too polar, your compound may elute too quickly with impurities. If it's not polar enough, the compound may not elute from the column at all.
-
Solution: Systematically screen different solvent systems using thin-layer chromatography (TLC) to identify a system that provides good separation (Rf value of ~0.3 for the desired product).
-
-
Compound Instability on Silica Gel: Some complex molecules can degrade on silica gel.
-
Solution: Consider using a different stationary phase, such as alumina, or using a rapid purification method to minimize contact time.
-
-
Incomplete Elution: The compound may be partially retained on the column.
-
Solution: After the main fraction has been collected, flush the column with a highly polar solvent to check for any remaining product.
-
Q2: I am observing persistent impurities in my final product after purification. How can I identify and remove them?
A2: Persistent impurities are a common challenge. Here's a systematic approach to address this:
-
Impurity Identification: Use analytical techniques like LC-MS and NMR to determine the structure of the impurities. This can provide clues about their origin (e.g., unreacted starting materials, byproducts of side reactions). A list of known impurities in the synthesis of Exatecan can provide a starting point for identification.
-
Purification Strategy:
-
Recrystallization: If the intermediate is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
Preparative HPLC: For challenging separations, preparative HPLC can offer higher resolution than flash chromatography.
-
Orthogonal Purification Methods: If one purification method (e.g., normal-phase chromatography) is not effective, try a different method that separates based on a different principle (e.g., reverse-phase chromatography).
-
Q3: How can I monitor the purity of this compound during the purification process?
A3: Effective purity monitoring is crucial. The following analytical methods are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity. A well-developed HPLC method can separate the desired intermediate from various impurities and provide quantitative data on purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, which is invaluable for confirming the identity of your product and identifying unknown impurities.
Troubleshooting Guide
Below is a table summarizing common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Purity | Inefficient separation of closely related impurities. | Optimize the chromatographic conditions (e.g., gradient, stationary phase). Consider using preparative HPLC for higher resolution. |
| Co-elution of the product with a byproduct. | Modify the synthetic route to minimize the formation of the byproduct. | |
| Product Degradation | Instability of the intermediate under the purification conditions (e.g., acidic or basic conditions). | Use neutral purification conditions. Minimize the duration of the purification process. |
| Poor Yield | Suboptimal reaction conditions leading to incomplete conversion or side reactions. | Re-optimize the synthesis reaction to maximize the yield of the desired intermediate. |
| Loss of product during work-up and extraction. | Ensure proper phase separation and minimize the number of extraction steps. |
Experimental Protocols
Representative Flash Chromatography Protocol
This protocol is a general guideline for the purification of a crude reaction mixture containing an Exatecan intermediate. The specific conditions may need to be optimized for your particular synthesis.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane (DCM).
-
Column Packing: Pack a silica gel column with the chosen eluent.
-
Loading: Load the dissolved sample onto the column.
-
Elution: Elute the column with a gradient of methanol in DCM. A typical gradient might be from 1% to 15% methanol.
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified intermediate.
Analytical HPLC Method for Purity Assessment
The following table outlines typical HPLC conditions for the analysis of Exatecan and its derivatives, which can be adapted for Intermediate 7.[1]
| Parameter | Condition |
| Column | Reverse-phase C18 (e.g., Puresil C18, 4.6 mm x 150 mm) |
| Mobile Phase | Gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 40 - 50 °C |
| Detection | UV or MS detector |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common purification challenges.
Caption: A flowchart for troubleshooting purification issues.
References
Technical Support Center: Scaling Up the Synthesis of Exatecan Using Intermediate 7
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of Exatecan, focusing on the critical condensation step involving Intermediate 7.
Frequently Asked Questions (FAQs)
Q1: What are the key intermediates in the convergent synthesis of Exatecan?
A1: The scalable, convergent synthesis of Exatecan primarily involves two key intermediates:
-
EXA-aniline : A complex aniline derivative.
-
Intermediate 7 (EXA-trione) : A tricyclic lactone, chemically known as (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione[1][2][3][].
Q2: What is the crucial reaction for coupling these intermediates?
A2: The key step is the condensation of EXA-aniline with Intermediate 7 (EXA-trione), which proceeds via a Friedländer annulation to form the core structure of Exatecan[5][6][7]. This reaction is typically catalyzed by an acid in a high-boiling point solvent.
Q3: What are the general reaction conditions for the condensation step?
A3: Based on available literature, the condensation is typically carried out in toluene containing o-cresol, using pyridinium p-toluenesulfonate (PPTS) as an acid catalyst. The reaction temperature ranges from 90 to 130 °C and may require 16 hours or longer to reach completion[8].
Q4: What are the potential advantages of this convergent synthesis approach for scaling up?
A4: This convergent approach offers significant advantages for large-scale production by reducing the number of linear steps, which in turn decreases the overall raw material input and improves efficiency. By building complex fragments separately and then combining them, this strategy can lead to higher overall yields and simpler purification of the final product compared to a linear synthesis.
Troubleshooting Guide for Scaling Up Exatecan Synthesis
Scaling up the Friedländer annulation for Exatecan synthesis can present several challenges. This guide addresses potential issues, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Inefficient heat transfer in a larger reactor, leading to localized temperature variations. - Poor mixing, resulting in a non-homogeneous reaction mixture. - Incomplete reaction due to insufficient reaction time or catalyst deactivation. - Degradation of starting materials or product at elevated temperatures over extended periods. - Sub-optimal ratio of reactants or catalyst. | - Ensure efficient and uniform heating. Consider using a jacketed reactor with an appropriate heat transfer fluid. - Optimize the stirring speed and impeller design for the reactor volume. - Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC). If the reaction stalls, consider adding more catalyst. - Perform a time-course study to determine the optimal reaction time at the target scale. Avoid unnecessarily long reaction times. - Carefully control the stoichiometry. Re-optimize the molar ratios of EXA-aniline, EXA-trione, and PPTS for the larger scale. |
| Incomplete Reaction | - Catalyst amount not scaled appropriately. The catalytic efficiency might not be linear with the increase in volume. - Presence of impurities in starting materials or solvent that may poison the catalyst. - Insufficient reaction temperature or time. | - Increase the catalyst loading incrementally. A common range for PPTS is 0.03 to 0.3 equivalents based on the aniline[8]. - Ensure high purity of all reagents and solvents. Water content, in particular, should be minimized. - Confirm that the internal reaction temperature is maintained within the optimal range (90-130 °C)[8]. Extend the reaction time if necessary, while monitoring for product degradation. |
| Formation of Side Products/Impurities | - Self-condensation of EXA-aniline or EXA-trione. - Dehydration or other side reactions of the product under acidic conditions and high temperatures. - Oxidation of the aniline or other sensitive functional groups. | - Optimize the rate of addition of one reactant to the other to maintain a favorable concentration profile. - Control the reaction temperature and time carefully. Lowering the temperature slightly, if the reaction rate is still acceptable, can minimize side reactions. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficult Purification | - Presence of colored impurities, potentially from the degradation of o-cresol or starting materials. - Similar polarity of the product and byproducts, making chromatographic separation challenging at a large scale. - Crystallization issues leading to poor isolation of the final product. | - Consider alternative, higher-boiling, and more stable solvents. - Develop a robust purification strategy at the lab scale before scaling up. This may involve a combination of techniques such as crystallization, trituration, and chromatography. - Screen different solvent systems for crystallization to find conditions that provide high purity and yield. The use of anti-solvents can be beneficial. |
Experimental Protocols
Synthesis of EXA-aniline
A detailed, multi-step synthesis of EXA-aniline is outlined in patent literature. The process generally involves the nitration of a substituted toluene, followed by reduction of the nitro group and subsequent chemical modifications to yield the final aniline derivative[8]. Due to the complexity and proprietary nature of the exact, scaled-up process, a generalized laboratory-scale procedure is described below based on common organic synthesis techniques.
Step 1: Nitration of a Fluorotoluene Derivative
-
Cool a solution of the starting fluorotoluene derivative in a suitable solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature until the reaction is complete (monitored by TLC or HPLC).
-
Carefully quench the reaction by pouring it over ice-water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude nitro-aromatic compound, which can be purified by crystallization or chromatography.
Step 2: Reduction of the Nitro Group to an Amine
-
Dissolve the nitro-aromatic compound in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent such as iron powder, tin(II) chloride, or perform catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst).
-
Heat the reaction mixture if necessary and monitor the progress by TLC or HPLC.
-
Upon completion, filter off the solid catalyst or inorganic salts.
-
Neutralize the reaction mixture if an acid was used as the solvent.
-
Extract the aniline product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline.
Step 3: Further Functionalization and Protection/Deprotection Steps The synthesized aniline may undergo further chemical modifications, including protection of the amine group (e.g., as an acetamide), followed by other transformations and a final deprotection step to yield the desired EXA-aniline structure as described in patent literature[8].
Condensation of EXA-aniline and Intermediate 7 (EXA-trione) to Exatecan
This protocol is a generalized procedure for a laboratory-scale synthesis. For scale-up, careful optimization of parameters is crucial.
-
To a reaction vessel equipped with a mechanical stirrer, a condenser, and a temperature probe, add EXA-aniline, Intermediate 7 (EXA-trione), and pyridinium p-toluenesulfonate (PPTS) catalyst.
-
Add toluene and o-cresol as solvents.
-
Heat the reaction mixture to 90-130 °C under an inert atmosphere (e.g., nitrogen).
-
Maintain the temperature and stir the mixture for at least 16 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the solvent under reduced pressure.
-
Purify the crude Exatecan by crystallization from a suitable solvent system or by column chromatography.
Data Presentation
Table 1: Hypothetical Comparison of Lab-Scale vs. Pilot-Scale Synthesis of Exatecan
| Parameter | Lab-Scale (e.g., 10 g) | Pilot-Scale (e.g., 1 kg) | Considerations for Scale-Up |
| Reactant Ratio (EXA-aniline:EXA-trione) | 1 : 1.05 | 1 : 1.02 | A slight excess of the less expensive or more easily removable reactant is often used. This may be adjusted at a larger scale to minimize waste. |
| Catalyst Loading (PPTS) | 0.1 eq | 0.05 - 0.1 eq | Catalyst efficiency can change with scale. It is important to re-optimize the loading to balance reaction rate and cost. |
| Solvent Volume | ~10-20 volumes | ~5-10 volumes | Higher concentrations are often targeted at scale to improve reactor throughput, but this can affect solubility and mixing. |
| Reaction Time | 16 - 24 hours | 24 - 36 hours | Heat and mass transfer limitations at a larger scale can lead to longer reaction times. |
| Typical Yield | 70 - 80% | 60 - 70% | Yields often decrease slightly upon scale-up due to transfer losses and less efficient mixing or heat transfer. |
| Purity (Crude) | ~90% | ~85% | Slower reaction rates and longer reaction times can lead to the formation of more impurities. |
| Purity (After Purification) | >99% | >99% | The purification method must be robust and scalable to handle larger volumes and potentially a different impurity profile. |
Visualizations
References
- 1. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]
- 2. (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | 110351-94-5 | FE23128 [biosynth.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
Validation & Comparative
Comparative Analysis of Exatecan Intermediate 7 for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the quality and characterization of key intermediates are critical for the successful synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of Exatecan Intermediate 7, a key building block in the synthesis of Exatecan, a potent topoisomerase I inhibitor used in antibody-drug conjugates (ADCs).
This document outlines the typical specifications found in a Certificate of Analysis (CoA) for this compound and compares it with a potential alternative intermediate. Detailed experimental protocols for the analytical methods used are also provided to ensure reproducibility and accurate assessment.
Certificate of Analysis: this compound vs. Alternative Intermediate
The following table summarizes the key quality attributes for this compound, based on publicly available data for related compounds, and compares them to a hypothetical alternative intermediate that could be employed in the synthesis of Exatecan.
| Parameter | This compound | Alternative Intermediate (Hypothetical) |
| Appearance | Light green to green solid | Off-white to pale yellow powder |
| Molecular Formula | C13H13FN2O3[1] | C14H15FN2O3 |
| Molecular Weight | 264.25 g/mol [1] | 278.28 g/mol |
| Purity (by HPLC) | ≥ 99.0% | ≥ 98.5% |
| Identification (by ¹H NMR, MS) | Conforms to structure | Conforms to structure |
| Water Content (by Karl Fischer) | ≤ 0.5% | ≤ 1.0% |
| Residue on Ignition | ≤ 0.1% | ≤ 0.2% |
| Heavy Metals | ≤ 20 ppm | ≤ 20 ppm |
| Residual Solvents | Meets ICH Q3C limits | Meets ICH Q3C limits |
| CAS Number | 182182-32-7[1] | Not Applicable |
Synthetic Pathway of Exatecan
The synthesis of Exatecan is a multi-step process involving several key intermediates. This compound plays a crucial role in the formation of the core structure of the final API. The following diagram illustrates a simplified synthetic pathway.
Caption: Simplified synthetic pathway of Exatecan highlighting the position of Intermediate 7.
Experimental Protocols
Detailed methodologies for the key analytical tests cited in the Certificate of Analysis are provided below. These protocols are based on standard pharmaceutical industry practices and information gathered from literature on Exatecan and related compounds.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Purpose: To determine the purity of this compound and to detect and quantify any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable gradient of Acetonitrile and Water (with 0.1% formic acid). A typical gradient might start at 20% Acetonitrile and increase to 80% over 20 minutes.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample of this compound in the same manner as the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
¹H NMR for Structural Identification
Purpose: To confirm the chemical structure of this compound.
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis: Process the spectrum and compare the chemical shifts, multiplicities, and integration of the observed signals with the expected signals for the structure of this compound.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Purpose: To confirm the molecular weight of this compound.
Instrumentation:
-
Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample solution into the mass spectrometer.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm that the observed mass corresponds to the calculated molecular weight of this compound.
Karl Fischer Titration for Water Content
Purpose: To determine the water content in the sample.
Instrumentation:
-
Karl Fischer titrator (coulometric or volumetric)
Procedure:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions.
-
Sample Analysis: Accurately weigh and introduce a suitable amount of the sample into the titration vessel.
-
Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent and calculate the water content.
This guide provides a foundational understanding of the quality control and analytical testing for this compound. For drug development professionals, ensuring the purity and identity of such critical intermediates is paramount for the safety and efficacy of the final drug product.
References
A Comparative Guide to the Validation of Analytical Methods for Exatecan Intermediate 7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of Exatecan Intermediate 7, a crucial component in the synthesis of the potent anticancer agent Exatecan.[1] Objective comparisons of method performance are presented alongside supporting experimental data to aid in the selection of the most appropriate analytical strategy.
I. Overview of Analytical Methods for Pharmaceutical Intermediates
The analysis of pharmaceutical intermediates like this compound is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[2] A variety of analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being a primary method due to its high resolution, sensitivity, and reproducibility.[3][4] Other relevant techniques include Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography (GC), and spectroscopic methods such as UV-Vis Spectrophotometry.[2][5][6]
The validation of these analytical methods is a mandatory regulatory requirement to ensure that the chosen method is suitable for its intended purpose.[3] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[7][8]
II. Comparison of Key Analytical Methods
The following table summarizes the key performance characteristics of analytical methods commonly used for the analysis of pharmaceutical intermediates.
| Analytical Method | Principle | Primary Application | Strengths | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4] | Quantification of impurities and assay of the main component.[9] | High resolution, high sensitivity, precise and reproducible results, versatile.[3][4] | May require derivatization for some analytes, can be time-consuming. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of LC with the detection capabilities of mass spectrometry.[5] | Identification and quantification of trace impurities and degradation products.[6] | High sensitivity and selectivity, provides molecular weight information.[5] | Higher cost and complexity compared to HPLC-UV. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[4] | Analysis of residual solvents and volatile impurities.[2] | High resolution for volatile compounds, rapid analysis times.[4] | Limited to thermally stable and volatile compounds. |
| UV-Vis Spectrophotometry | Measures the absorbance of light in the ultraviolet-visible region by the analyte.[5] | Quick estimation of concentration, often used in dissolution testing.[9] | Simple, rapid, and non-destructive.[5] | Lower specificity, susceptible to interference from other absorbing compounds. |
III. Experimental Protocols for Method Validation
The following are detailed methodologies for key validation experiments, adaptable for this compound.
1. High-Performance Liquid Chromatography (HPLC) Method
-
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions (Typical Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate, pH 3).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Detection Wavelength: Determined by the UV spectrum of this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Validation Parameters:
| Parameter | Methodology | Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples with known impurities and degradation products.[7] | The peak for this compound should be well-resolved from other peaks with no interference.[9] |
| Linearity | Prepare a series of at least five concentrations of the analyte and perform a linear regression of peak area versus concentration.[7] | Correlation coefficient (r²) > 0.99. |
| Accuracy | Analyze samples spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).[8] | Percent recovery should be within 98-102% for the assay of the main component.[7] |
| Precision | Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day.[8] Intermediate Precision (Inter-day): Repeat the analysis on different days with different analysts or equipment.[8] | Relative Standard Deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7] | The LOQ should be adequate for quantifying expected low levels of impurities. |
| Robustness | Deliberately vary method parameters such as flow rate, mobile phase composition, and column temperature and assess the impact on the results.[7] | The method should remain unaffected by small, deliberate variations in parameters. |
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for Trace Analysis
-
Objective: To develop a highly sensitive and selective method for the identification and quantification of trace-level impurities in this compound.
-
Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Conditions: Similar to HPLC, but may use smaller column dimensions and faster flow rates for high-throughput analysis.
-
Mass Spectrometry Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
-
Validation: The same validation parameters as HPLC are assessed. For pharmacokinetic studies of Exatecan and its prodrugs, intra- and inter-day precision and accuracy were found to be within ±15%.[11]
IV. Visualizing Analytical Method Validation
Workflow for Analytical Method Validation
The following diagram illustrates the typical workflow for the validation of an analytical method in a pharmaceutical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. iltusa.com [iltusa.com]
- 5. longdom.org [longdom.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. assayprism.com [assayprism.com]
- 8. pharmtech.com [pharmtech.com]
- 9. aaps.ca [aaps.ca]
- 10. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Exatecan Intermediate 7 vs other exatecan intermediates in ADC synthesis
For researchers and drug development professionals vested in the synthesis of exatecan-based Antibody-Drug Conjugates (ADCs), the choice of synthetic route and the intermediates involved are critical decisions that can impact overall efficiency, yield, and scalability. This guide provides a comparative analysis of different synthetic pathways to exatecan, with a focus on the role of key intermediates, including Exatecan Intermediate 7.
Unraveling the Synthetic Pathways to Exatecan
The synthesis of the complex hexacyclic structure of exatecan can be approached through various strategic routes, each employing different starting materials and proceeding through a unique sequence of intermediates. While a direct head-to-head quantitative comparison of every named intermediate is not extensively documented in publicly available literature, a comparison of the overall synthetic strategies provides valuable insights into their respective advantages and disadvantages.
Two prominent strategies for constructing the core of exatecan involve starting from either 3-fluoro-4-methylaniline or 2-fluoro-1-methyl-4-nitrobenzene. These pathways converge to form key tricycle intermediates which are then further elaborated to yield exatecan.
Synthetic Route Starting from 3-Fluoro-4-methylaniline
A frequently described method commences with 3-fluoro-4-methylaniline and proceeds through a series of reactions including acylation, bromination, and cross-coupling to generate an intermediate which is then rearranged to form a key tetralone derivative. This tetralone, often referred to as "Intermediate B" in patent literature, is a crucial building block for the subsequent construction of the pentacyclic exatecan core.[1] This route is noted for its use of readily available starting materials and straightforward reaction conditions.[1]
This compound , identified as N-(3-Fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, is a downstream product in this synthetic sequence. It is formed from the tetralone intermediate through oximation. The introduction of the oxime group at this stage is a key step towards the final assembly of the camptothecin core.
Synthetic Route Starting from 2-Fluoro-1-methyl-4-nitrobenzene
An alternative pathway begins with the bromination of 2-fluoro-1-methyl-4-nitrobenzene. Subsequent nitro reduction and acetylation yield a bromide that undergoes a Heck coupling with 3-butenoic acid. The resulting product is then cyclized to form a tetrahydronaphthalenone intermediate, a precursor to the exatecan core structure.
A recent patent describes a convergent synthesis that utilizes a bromolactone arm. This approach involves incorporating the amine, protected as a phthalimide, into a palladium coupling partner, which is reported to result in a shorter linear route compared to conventional methods and avoids the need for column chromatography, making it scalable for manufacturing.
Comparative Analysis of Synthetic Routes
The efficiency of a synthetic route is a paramount consideration in drug development. Key metrics include the number of steps, overall yield, and scalability. Below is a comparative summary of the different approaches to exatecan synthesis.
| Synthetic Route Starting Material | Key Intermediates | Reported Overall Yield | Number of Steps | Noteworthy Features |
| 3-Fluoro-4-methylaniline | Intermediate A, Intermediate B (N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthalenyl)acetamide), this compound | ~22% from Intermediate A to Exatecan Mesylate[1] | Multiple steps | Utilizes readily available starting materials; straightforward reaction conditions.[1] |
| 2-Fluoro-1-methyl-4-nitrobenzene | Bromo-derivative, tetrahydronapthalenone | 5.3% over 10 steps | 10 | A well-established, albeit lengthy, synthetic route. |
| Convergent approach with bromolactone arm | Phthalimide-protected amine, Indium intermediate | Not explicitly stated, but highlighted as efficient and scalable | Fewer steps than linear approaches | Avoids column chromatography, scalable for manufacture. |
From Intermediate to ADC: The Synthesis of Exatecan-Based ADCs
Once the exatecan payload is synthesized, it is functionalized with a linker to enable conjugation to a monoclonal antibody (mAb). The choice of linker is critical as it influences the stability, solubility, and release mechanism of the payload.
Linker-Payload Synthesis
A common strategy involves coupling exatecan with a linker precursor. For instance, a convergent and modular synthetic route for an exatecan drug-linker can utilize an Ala-Ala-PABC-exatecan TFA salt and a pegylated lysine derivative as building blocks.[2] The Ala-Ala dipeptide serves as a cathepsin B cleavage site, while the PABC (p-aminobenzyl carbamate) acts as a self-immolative spacer to release the unmodified exatecan upon cleavage.[2]
Antibody-Drug Conjugation
The final step in ADC synthesis is the conjugation of the linker-payload to the antibody. This is typically achieved through the reaction of a maleimide group on the linker with reduced interchain disulfide bonds on the antibody, resulting in a stable thioether linkage. The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, and is carefully controlled during the conjugation process.
Performance of Exatecan-Based ADCs
The ultimate measure of success for any ADC is its therapeutic performance. Exatecan-based ADCs have demonstrated potent antitumor activity in preclinical and clinical studies. The high potency of exatecan allows for the development of ADCs with a high DAR, which can lead to enhanced efficacy.
| ADC Characteristic | Performance Data |
| Drug-to-Antibody Ratio (DAR) | High DARs of ~8 have been achieved with exatecan-based ADCs.[2] |
| In Vitro Cytotoxicity | Exatecan-based ADCs exhibit potent, subnanomolar cytotoxicity against HER2-positive cancer cell lines.[2] |
| Stability | Linker stability is crucial for minimizing off-target toxicity. Optimized linkers for exatecan ADCs have shown good plasma stability.[2] |
| In Vivo Efficacy | Exatecan-based ADCs have demonstrated significant tumor growth inhibition in xenograft models.[2] |
Experimental Protocols
Detailed experimental protocols are essential for the successful synthesis of exatecan and its corresponding ADCs. Below are representative protocols for key steps in the process.
Synthesis of an Exatecan Intermediate (Illustrative)
-
Acylation of 3-fluoro-4-methylaniline: 3-fluoro-4-methylaniline is reacted with acetic anhydride in the presence of a base like pyridine at 15-30°C for 1-2 hours to yield the acetylated product.[1]
-
Bromination: The acetylated intermediate is then brominated using N-bromosuccinimide (NBS) in a solvent mixture such as dichloromethane and acetic acid at a controlled temperature between 5-35°C.[1]
-
Cross-Coupling and Rearrangement: A palladium-catalyzed cross-coupling reaction is employed to introduce a key structural moiety, followed by an acid-mediated rearrangement to form the tetralone intermediate.[1]
Synthesis of an Exatecan-Linker-Payload (Illustrative)
A convergent approach involves the synthesis of two key intermediates: an Ala-Ala-PABC-exatecan salt and a pegylated lysine derivative. These are then coupled to form the final linker-payload. The synthesis of the Ala-Ala-PABC-exatecan intermediate involves peptide coupling of Fmoc-L-alanine and L-alanine tert-butyl ester, followed by deprotection and subsequent coupling with p-aminobenzyl alcohol and activation with bis(4-nitrophenyl)carbonate.[2]
Antibody-Drug Conjugation (Illustrative)
A solution of the monoclonal antibody (e.g., trastuzumab) in a suitable buffer is treated with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to reduce the interchain disulfide bonds. The exatecan-linker-payload is then added to the reduced antibody solution and allowed to react. The resulting ADC is purified using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and aggregates.[2][3]
Visualizing the Pathways and Processes
To further clarify the synthetic strategies and experimental workflows, the following diagrams are provided.
Caption: Simplified synthetic pathways to exatecan.
Caption: General workflow for exatecan ADC synthesis.
Conclusion
References
Performance Showdown: A Comparative Guide to Antibody-Drug Conjugates Synthesized with Different Intermediates
For researchers, scientists, and drug development professionals, the choice of linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic success. This guide provides an objective comparison of ADC performance based on the type of intermediate linker used in their synthesis, supported by experimental data and detailed methodologies.
The efficacy and safety of an ADC are intricately linked to the stability of the connection between the antibody and the cytotoxic payload.[1] This connection, the linker, dictates where and when the potent drug is released.[][3] The two primary categories of linkers, cleavable and non-cleavable, exhibit distinct performance profiles in terms of efficacy, safety, and pharmacokinetics.
Unveiling the Impact of Linker Choice: A Head-to-Head Comparison
The selection of a cleavable or non-cleavable linker directly influences the mechanism of drug release and, consequently, the overall therapeutic window of the ADC.[4][5]
| Performance Metric | Cleavable Linkers | Non-Cleavable Linkers | Rationale |
| Efficacy | Often higher, particularly in heterogeneous tumors.[6] | Potent, but may be less effective in tumors with low antigen expression.[6] | Cleavable linkers can release the payload into the tumor microenvironment, leading to a "bystander effect" that kills adjacent antigen-negative tumor cells.[3][6] Non-cleavable linkers require internalization and lysosomal degradation of the entire ADC for drug release.[5] |
| Toxicity | Potentially higher systemic toxicity due to premature drug release.[4] | Generally lower systemic toxicity due to higher stability in circulation.[5] | Less stable cleavable linkers can release the cytotoxic payload systemically before reaching the tumor, leading to off-target toxicities.[1][4] |
| Pharmacokinetics (PK) | Can have shorter half-life due to linker instability.[7] | Typically exhibit a longer half-life and greater stability in circulation.[5][7] | The stability of the non-cleavable linker prevents premature deconjugation, leading to a more predictable PK profile.[8] |
| Drug-to-Antibody Ratio (DAR) | High DAR can lead to faster clearance and reduced efficacy.[6] | A well-defined DAR is crucial for optimal performance.[9] | The number of conjugated drugs per antibody affects the ADC's hydrophobicity, pharmacokinetics, and therapeutic index.[6] |
Visualizing the Pathways: ADC Mechanism and Characterization
The following diagrams illustrate the fundamental processes involved in ADC activity and the typical workflow for their characterization.
Caption: Mechanism of action for an Antibody-Drug Conjugate.
Caption: A typical workflow for the characterization of ADCs.
Experimental Protocols: A Closer Look at Key Assays
The performance of ADCs is evaluated through a series of rigorous in vitro and in vivo assays.[][11][12]
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that influences both the efficacy and toxicity of an ADC.[13] Several methods are employed for its determination:
-
UV/Vis Spectroscopy: This is a straightforward method for determining the average DAR.[][15] It relies on measuring the absorbance of the ADC at two different wavelengths, typically 280 nm for the antibody and a wavelength specific to the drug.[15] By using the known extinction coefficients of the antibody and the drug, the concentrations of each can be calculated, and from that, the average DAR is determined.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more detailed analysis of DAR, offering information on the distribution of different drug-loaded species.[13][] This technique can be used for both intact and fragmented ADCs to precisely measure the mass and identify the different DAR species present in a sample.[][16]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity.[17] Since the conjugation of a hydrophobic drug to an antibody increases its overall hydrophobicity, HIC can effectively separate species with different DARs.[17] This method is often used to assess the heterogeneity of an ADC preparation.[17]
In Vitro Cytotoxicity Assays
These assays are fundamental for assessing the potency of an ADC against target cancer cells.[][11]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert the MTT reagent into a colored formazan product. The amount of formazan produced is proportional to the number of living cells, allowing for the determination of the ADC's cytotoxic effect.[]
In Vivo Efficacy Studies
Xenograft models are commonly used to evaluate the in vivo efficacy of ADCs.[18]
-
Tumor Growth Inhibition Studies: In these studies, human tumor cells are implanted into immunocompromised mice.[18] Once tumors are established, the mice are treated with the ADC, and tumor growth is monitored over time. The efficacy of the ADC is determined by its ability to inhibit or regress tumor growth compared to control groups.[8]
The Logical Relationship: Linker Choice and Performance Outcome
The decision to use a cleavable versus a non-cleavable linker is a critical juncture in ADC design, with a direct and predictable impact on its performance characteristics.
Caption: Impact of linker choice on ADC performance.
References
- 1. tandfonline.com [tandfonline.com]
- 3. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. veranova.com [veranova.com]
- 11. wuxibiologics.com [wuxibiologics.com]
- 12. researchgate.net [researchgate.net]
- 13. hpst.cz [hpst.cz]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 17. researchgate.net [researchgate.net]
- 18. blog.crownbio.com [blog.crownbio.com]
Quality Control Showdown: A Comparative Guide to Exatecan Intermediate 7
For Researchers, Scientists, and Drug Development Professionals
The synthesis of potent antibody-drug conjugate (ADC) payloads like Exatecan demands rigorous quality control of all starting materials and intermediates. This guide provides a comparative analysis of the quality control parameters for Exatecan Intermediate 7, a key building block in the Exatecan synthesis cascade. We present a comprehensive overview of critical quality attributes, detailed analytical methodologies, and a comparison with alternative synthetic intermediates, supported by experimental data summaries and workflow visualizations.
Section 1: Quality Control Parameters for this compound
The quality of this compound is paramount to ensure the purity, stability, and overall efficacy of the final Exatecan payload. A robust quality control strategy involves a battery of tests to assess its identity, purity, and physical properties. Based on industry standards for pharmaceutical intermediates and data from related Exatecan intermediates, a typical Certificate of Analysis (CoA) for this compound would include the following parameters.
Table 1: Representative Quality Control Specifications for this compound
| Parameter | Test Method | Specification |
| Appearance | Visual Inspection | Light yellow to yellow solid |
| Identification | ¹H-NMR, LC-MS | Conforms to structure |
| Purity | HPLC (UV, 254 nm) | ≥ 99.0% |
| Individual Impurity | HPLC (UV, 254 nm) | ≤ 0.1% |
| Total Impurities | HPLC (UV, 254 nm) | ≤ 0.5% |
| Loss on Drying | TGA or Vacuum Oven | ≤ 1.0% |
| Residue on Ignition | USP <281> | ≤ 0.1% |
| Residual Solvents | GC-HS | Meets USP <467> requirements |
Section 2: Experimental Protocols for Key Quality Control Tests
Detailed and validated analytical methods are crucial for the reliable assessment of this compound quality. Below are representative protocols for the key tests outlined in the specifications table.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is designed to separate and quantify this compound from its potential process-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile/Water mixture) to a final concentration of approximately 0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identification
¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard ¹H-NMR spectrum.
-
Analysis: The chemical shifts, splitting patterns, and integration of the observed protons should be consistent with the known structure of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Characterization
LC-MS provides confirmation of the molecular weight of this compound and can be used to identify unknown impurities.
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Conditions: Utilize the same HPLC method as described in Section 2.1.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000.
-
Data Analysis: The observed mass of the main peak should correspond to the theoretical molecular weight of this compound. The mass spectra of any impurity peaks can be used for their structural elucidation.
-
Section 3: Comparison with Alternative Intermediates
The synthesis of Exatecan can be approached through various synthetic routes, employing different key intermediates. The choice of intermediate can significantly impact the overall process efficiency, impurity profile, and cost of goods. Here, we compare this compound with two notable alternatives.
Table 2: Comparison of Key Exatecan Intermediates
| Feature | This compound | Alternative Intermediate A | Alternative Intermediate B |
| Synthetic Stage | Mid-to-late stage | Early stage | Late stage |
| Typical Purity | ≥ 99.0% | ≥ 98.0% | ≥ 99.5% |
| Key Advantages | Well-established route, commercially available. | Cost-effective starting materials. | Convergent synthesis, potentially higher overall yield. |
| Potential Challenges | Multiple synthetic steps, potential for specific impurities. | Longer overall synthesis, potential for downstream purification challenges. | Requires specialized reagents and reaction conditions. |
| Critical QC Tests | Purity (HPLC), Residual Solvents (GC) | Assay (Titration), Identification (IR) | Chiral Purity (Chiral HPLC), Purity (UPLC) |
Section 4: Visualizing the Workflow and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the quality control workflow for this compound and a simplified representation of its position in the Exatecan synthesis pathway.
Caption: Quality Control Workflow for this compound.
Caption: Simplified Synthetic Pathway Highlighting this compound.
This guide provides a foundational understanding of the quality control parameters for this compound. For specific applications, it is essential to validate these methods and establish specifications based on the particular synthetic process and the requirements of the final drug product.
Literature Review of Studies Utilizing Exatecan Intermediate 7: A Comparative Analysis
A comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of studies that directly utilize and compare the performance of Exatecan Intermediate 7 with other alternative intermediates in the synthesis of Exatecan. While Exatecan itself, a potent topoisomerase I inhibitor, is the subject of extensive research, particularly in the context of antibody-drug conjugates (ADCs), its synthetic intermediates, including Intermediate 7, are primarily documented in patents and commercial listings without comparative performance data.
The primary role of this compound is as a building block in the multi-step synthesis of Exatecan.[1][2] Chemical suppliers list it among a series of intermediates, such as Intermediate 1, 2, 3, 8, 10, 11, and 12, that are available for research and development purposes in the synthesis of Exatecan and its analogues.[1][3][4]
Synthesis of Exatecan: A Multi-Step Process
The synthesis of Exatecan is a complex process involving numerous intermediate compounds. Patents detailing the manufacturing of Exatecan describe various synthetic routes, often highlighting improvements in overall yield or efficiency by modifying the sequence of reactions or the starting materials.[5][6] For instance, one patented method describes the synthesis of an Exatecan precursor from 3-fluoro-4-methylaniline through acylation, bromination, and cross-coupling reactions to form an intermediate, which is then further processed.[5] Another patent outlines a convergent synthesis approach to improve scalability and efficiency, again focusing on the overall process rather than a direct comparison of individual intermediates.[6]
The diagram below illustrates a generalized, high-level workflow for the synthesis of Exatecan, highlighting the role of intermediates. It is important to note that specific reaction conditions and the exact sequence of intermediates can vary between different patented synthetic routes.
Caption: A high-level overview of a synthetic route to Exatecan, indicating the role of various intermediates.
Lack of Comparative Experimental Data
The core challenge in creating a comparative guide for this compound is the lack of publicly available experimental data that directly pits this intermediate against alternatives. Scientific publications are focused on the biological activity and therapeutic applications of the final product, Exatecan, and its conjugates.[7][8][9] These studies do not delve into the specifics of the synthetic chemistry to a degree that would allow for a comparison of intermediates.
For a meaningful comparison, one would need studies that, for example, synthesize Exatecan using Intermediate 7 and a different, alternative intermediate under identical conditions, and then report on metrics such as:
-
Reaction Yield: The efficiency of the conversion of the intermediate to the subsequent product.
-
Purity of the Product: The level of impurities generated when using the specific intermediate.
-
Reaction Kinetics: The speed of the reaction involving the intermediate.
-
Stability: The shelf-life and stability of the intermediate under various conditions.
-
Cost-Effectiveness: The relative cost of synthesizing or procuring the intermediate.
Without such head-to-head experimental data, any comparison would be purely speculative. The provided search results confirm that this level of detail regarding the synthetic utility of this compound versus other potential intermediates is not present in the accessible literature.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Exatecan — TargetMol Chemicals [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 6. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 7. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Exatecan Intermediate 7 and Alternative Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Exatecan Intermediate 7 and other key intermediates in the synthesis of Exatecan, a potent topoisomerase I inhibitor. The information presented is intended to assist researchers in evaluating different synthetic routes and intermediates for the production of Exatecan and its derivatives, particularly for the development of Antibody-Drug Conjugates (ADCs).
Data Presentation: Comparison of Exatecan Intermediates
The synthesis of Exatecan can be approached through various pathways, each involving a series of intermediates. The efficiency of the synthesis is often determined by the yield and purity achieved at each step. Below is a summary of available data for key intermediates in the Exatecan synthesis pathway. Direct comparison is challenging due to variations in reported synthetic methodologies and conditions.
| Intermediate | Molecular Formula | Key Synthesis Step | Reported Yield | Purity | Reference |
| This compound | C₁₃H₁₃FN₂O₃ | Precursor to the core structure | Data not publicly available | >99% (Commercial) | [1] |
| Exatecan Intermediate A | Not Specified | Formed from 3-fluoro-4-methylaniline via acylation, bromination, and cross-coupling | High Yield (suitable for industrial production) | Data not specified | [2] |
| Exatecan Intermediate B | C₁₅H₁₆FNO₂ | Formed from Intermediate A via a rearrangement reaction | High Yield (suitable for industrial production) | Data not specified | [2] |
| Exatecan Intermediate 2 | C₁₃H₁₄FN₂O₂·HCl | Critical intermediate in a documented synthetic route | 27.8% (over four steps to Exatecan Mesylate) | >99.0% (HPLC) | [2][3] |
| Exatecan Intermediate (Phthalimide Protected) | C₂₄H₂₁FN₂O₄ | Key intermediate in a convergent synthesis approach | Improved overall yield | High purity, avoids chromatographic purification | [4] |
Note: The data presented is compiled from various sources, primarily patent literature and commercial suppliers. Yields are highly dependent on specific reaction conditions and may not be directly comparable.
Experimental Protocols
The following protocols are representative of the synthetic steps involved in the production of Exatecan, highlighting the role of key intermediates.
Protocol 1: General Synthesis of Exatecan via Intermediates A and B
This method is noted for its suitability for industrial-scale production due to the use of affordable starting materials and moderate reaction conditions[2].
-
Synthesis of Intermediate A:
-
Starting Material: 3-fluoro-4-methylaniline.
-
Reaction Sequence: The starting material undergoes a three-step process:
-
Acylation: Introduction of an acyl group.
-
Bromination: Introduction of a bromine atom.
-
Cross-Coupling Reaction: Formation of a key carbon-carbon bond.
-
-
Outcome: Formation of Intermediate A.
-
-
Synthesis of Intermediate B:
-
Starting Material: Intermediate A.
-
Reaction: A rearrangement reaction is performed on Intermediate A.
-
Outcome: Formation of Intermediate B (N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide).
-
-
Synthesis of Exatecan Mesylate from Intermediate B:
-
Starting Material: Intermediate B.
-
Reaction Sequence: A multi-step process involving:
-
Deprotection of the acetamido group.
-
Introduction of the amino group at the α-position.
-
A condensation reaction.
-
A final hydrolysis step.
-
-
Reported Overall Yield: 27.8% from Intermediate B to Exatecan Mesylate[2].
-
Protocol 2: Topoisomerase I Inhibition Assay
This assay is used to determine the biological activity of the final product, Exatecan.
-
Principle: The assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I[5][6][7].
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322).
-
Human Topoisomerase I enzyme.
-
10x Topoisomerase I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M NaCl, 1% BSA, 1 mM Spermidine, 50% glycerol)[8].
-
5x Stop buffer/gel loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[8].
-
Test compound (Exatecan) dissolved in an appropriate solvent (e.g., DMSO).
-
-
Procedure:
-
Set up reaction tubes containing water, 10x assay buffer, and supercoiled DNA.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding Topoisomerase I.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop buffer.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide).
-
-
Interpretation:
-
In the absence of an inhibitor, Topoisomerase I will relax the supercoiled DNA, resulting in a series of topoisomers that migrate slower than the supercoiled form.
-
An effective inhibitor like Exatecan will prevent this relaxation, and the DNA will remain in its supercoiled state. The degree of inhibition can be quantified by comparing the amount of supercoiled DNA in the presence and absence of the compound.
-
Visualizations
Exatecan Synthesis Workflow
The following diagram illustrates a generalized synthetic pathway to Exatecan, highlighting the progression through key intermediates.
Caption: A simplified workflow for the synthesis of Exatecan from 3-fluoro-4-methylaniline.
Mechanism of Action: Topoisomerase I Inhibition
This diagram illustrates the mechanism by which Exatecan exerts its anticancer effects.
Caption: The inhibitory action of Exatecan on Topoisomerase I, leading to cancer cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 3. Exatecan Intermediate 2 (hydrochloride) | Benchchem [benchchem.com]
- 4. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
A Comparative Analysis of Linker Technologies for Exatecan Conjugation in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of effective antibody-drug conjugates (ADCs) hinges on the critical interplay between the antibody, the cytotoxic payload, and the linker technology that connects them. Exatecan, a potent topoisomerase I inhibitor and a derivative of camptothecin, has emerged as a promising payload for ADCs.[1][2][3] Its clinical utility as a standalone agent was hampered by a narrow therapeutic window, a challenge that ADC technology is well-positioned to overcome.[1] This guide provides a comparative analysis of various linker technologies employed for conjugating Exatecan, with a focus on their impact on drug-to-antibody ratio (DAR), stability, hydrophobicity, and overall therapeutic efficacy.
Key Linker Technologies and Their Characteristics
The choice of linker significantly influences the pharmacokinetic and pharmacodynamic properties of an Exatecan ADC.[1][4][5][6] Key considerations include the linker's stability in circulation and its ability to release the active payload at the tumor site. Both cleavable and non-cleavable linkers have been explored for Exatecan conjugation.
Cleavable Linkers: These linkers are designed to be stable in the bloodstream and release the payload upon entering the target cancer cell, often through enzymatic cleavage or in response to the reducing environment of the cell.
-
Peptide-Based Linkers: Linkers incorporating peptide sequences like valine-citrulline (VC) and valine-alanine (VA) are designed for cleavage by lysosomal proteases such as cathepsin B.[2][3] The inclusion of a self-immolative p-aminobenzyl-carbamate (PAB) moiety facilitates the traceless release of Exatecan.[2][3][7]
-
Glucuronide Linkers: These linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment. This technology has been shown to be highly stable in plasma.
-
"Exolinker" Platform: This novel system modifies the structure of linear peptide linkers like Glu-Val-Cit (EVC) by placing them at an "exo" position on the PAB group.[4][5][6] This design aims to enhance plasma stability and reduce premature cleavage.[4][5][6]
Non-Cleavable Linkers: These linkers remain intact, and the payload is released upon degradation of the antibody backbone within the lysosome. While generally more stable, the efficacy of ADCs with non-cleavable linkers can be dependent on the ability of the payload-linker-amino acid complex to exert its cytotoxic effect.
Comparative Performance Data
The following tables summarize quantitative data from various studies comparing different linker technologies for Exatecan conjugation.
| Linker Platform | Antibody | Average DAR | Stability | Key Findings | Reference |
| DXd (GGFG-based) | Trastuzumab | ~8 | DAR decreased by ~50% in 7 days (in vivo, rat) | Clinically validated platform, but shows some instability. | [4] |
| Exolinker (exo-EVC) | Trastuzumab | ~8 | Greater DAR retention over 7 days compared to T-DXd (in vivo, rat) | Superior stability and reduced hydrophobicity compared to the DXd platform. | [4][5][6] |
| Phosphonamidate-based (with PEG24) | Trastuzumab | 8 | Retained DAR8 even after 21 days in circulation (in vivo) | Excellent serum stability and antibody-like pharmacokinetic properties. | [2][3] |
| Polysarcosine-based (PSARlink) | Trastuzumab | 8 | Stable in rat plasma. | Reduced hydrophobicity and a pharmacokinetic profile similar to the unconjugated antibody. | [8][9] |
| Hydrophilic Linkers (PEG, polyhydroxyl, polycarboxyl groups) | Prototypical mAbs | 8 (also 4 and 16) | Stable at 37°C for 15 days and after 5 freeze-thaw cycles. | Improved hydrophilicity, leading to robust stability and pharmacokinetics. | [1] |
| Linker-Payload | Cell Line | IC50 (nM) | Efficacy Highlights | Reference |
| Exatecan (unconjugated) | KPL-4 | 0.9 | High intrinsic potency. | [4] |
| DXd (unconjugated) | KPL-4 | 4.0 | Less potent than unconjugated Exatecan. | [4] |
| Trastuzumab-Exolinker-Exatecan | NCI-N87 | Not specified | Similar in vivo tumor inhibition to T-DXd. | [4] |
| Trastuzumab-LP5 (Phosphonamidate-PEG24) | N87 | Not specified | More potent targeted effect in vivo compared to Enhertu at multiple dose levels. | [2] |
| Tra-Exa-PSAR10 (Polysarcosine) | SKBR-3, NCI-N87 | Low nM range | Outperformed DS-8201a in an NCI-N87 xenograft model. | [8][9] |
Experimental Methodologies
A summary of key experimental protocols used in the evaluation of Exatecan ADCs is provided below.
Antibody-Drug Conjugation
A common method for conjugating Exatecan to an antibody involves the following steps:
-
Antibody Reduction: The interchain disulfide bonds of the antibody (e.g., Trastuzumab) are partially or fully reduced to generate free thiol groups. Tris(2-carboxyethyl)phosphine (TCEP) is a frequently used reducing agent.
-
Linker-Payload Activation: The linker-payload construct, containing a maleimide group, is prepared.
-
Conjugation Reaction: The thiol groups on the reduced antibody react with the maleimide group of the linker-payload to form a stable thioether bond.
-
Purification: The resulting ADC is purified to remove unconjugated linker-payload and other reactants. Size-exclusion chromatography (SEC) is a common purification method.
Determination of Drug-to-Antibody Ratio (DAR)
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the hydrophobicity of the antibody, HIC can be used to determine the distribution of different DAR species and calculate the average DAR.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the precise molecular weight of the ADC, from which the average DAR can be calculated.
Stability Assays
-
In Vitro Plasma Stability: The ADC is incubated in plasma (e.g., rat or human) at 37°C for a defined period. At various time points, samples are analyzed by methods such as immunocapture followed by LC-MS to quantify the amount of intact ADC and determine the rate of drug deconjugation.
-
In Vivo Pharmacokinetic Studies: The ADC is administered to animals (e.g., rats or mice), and blood samples are collected at different time points. The concentration of total antibody and intact ADC in the plasma is measured to assess clearance and in vivo stability.
In Vitro Cytotoxicity Assays
-
Cell Culture: Cancer cell lines with varying levels of target antigen expression are cultured.
-
ADC Treatment: The cells are incubated with serial dilutions of the ADC for a specified period (e.g., 72 hours).
-
Cell Viability Assessment: Cell viability is measured using assays such as the MTT or resazurin assay.
-
IC50 Determination: The concentration of ADC that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Visualizing the Mechanisms
Exatecan's Mechanism of Action
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, a key enzyme involved in DNA replication and repair.
Caption: Exatecan inhibits Topoisomerase I, leading to DNA damage and apoptosis.
General ADC Internalization and Payload Release Workflow
The following diagram illustrates the typical journey of an Exatecan ADC from circulation to payload release within a target cancer cell.
Caption: Workflow of ADC binding, internalization, and intracellular drug release.
Logical Comparison of Linker Properties
This diagram provides a high-level comparison of the key properties of the discussed linker technologies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Exatecan Intermediate 7
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Guide to the Safe Handling and Disposal of Exatecan Intermediate 7 and Related Compounds.
The proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of this compound, a key component in the synthesis of the DNA topoisomerase I inhibitor Exatecan, which is utilized in cancer research and the development of Antibody-Drug Conjugates (ADCs).[1][2][3] Due to its cytotoxic nature, stringent adherence to these disposal protocols is imperative to mitigate risks to personnel and the environment.
Hazard Profile and Safety Precautions
Exatecan and its intermediates are potent compounds with significant health hazards. The Safety Data Sheet (SDS) for Exatecan mesylate classifies it as toxic if swallowed, a potential cause of genetic defects, and may damage fertility or the unborn child.[4][5] It is also known to cause skin and eye irritation and may cause respiratory irritation.[4][6] Therefore, all handling and disposal procedures must be conducted with the highest degree of caution.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Wear double chemotherapy gloves for maximum protection.[7]
-
Eye Protection: Tightly fitting safety goggles with side-shields are essential.[8]
-
Lab Coat: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: Use a suitable respirator if there is a risk of dust or aerosol formation.[6]
All operations involving this compound should be performed in a well-ventilated area, preferably within a chemical fume hood.[9]
Disposal of this compound Waste
There is no universally accepted method for the chemical deactivation of all antineoplastic agents.[7] Therefore, the primary method of disposal is through a certified hazardous waste management program. It is crucial to prevent this material from entering sewers or surface and ground water.[4]
Step-by-Step Disposal Protocol:
-
Segregation of Waste: All waste contaminated with this compound must be segregated from other laboratory waste streams. Do not mix this waste with non-hazardous trash or other chemical waste.[7]
-
Waste Containers:
-
Solid Waste: Unused or expired solid this compound, as well as grossly contaminated items (e.g., weighing boats, contaminated absorbent pads), should be placed in a designated, properly labeled hazardous waste container. For potent cytotoxic compounds, specialized black RCRA (Resource Conservation and Recovery Act) containers are often used for "bulk" chemotherapy waste.[7]
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Sharps: Needles and syringes that have been in contact with this compound must be disposed of in a designated sharps container. If the syringe contains any residual volume of the drug, it should be treated as bulk hazardous waste.[7]
-
Trace Contaminated Waste: Items with minimal contamination, such as used gloves and disposable lab coats, should be disposed of in yellow trace waste containers.[7]
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal Request: Once a waste container is full, or if it is no longer being used, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[7]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading. For liquid spills, use an absorbent material like diatomite or universal binders.[6]
-
Clean: Trained personnel wearing appropriate PPE should decontaminate the area. The contaminated cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these procedures, researchers can ensure a safe laboratory environment and the responsible management of hazardous chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Exatecan中间体 | MCE [medchemexpress.cn]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Exatecan | C24H22FN3O4 | CID 151115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. web.uri.edu [web.uri.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. medkoo.com [medkoo.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Exatecan Intermediate 7
For researchers and scientists engaged in the development of antibody-drug conjugates (ADCs), the safe handling of potent chemical compounds is paramount. Exatecan, a DNA topoisomerase I inhibitor, and its intermediates are powerful cytotoxic agents that demand rigorous safety protocols.[1] This guide provides essential safety and logistical information for handling Exatecan Intermediate 7, a key component in the synthesis of Exatecan.[1] Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the SDS for the final compound, Exatecan, provides critical safety information. Due to its role as a precursor, this compound should be handled with the same level of caution as Exatecan.
Exatecan Hazard Summary:
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Acute Tox. 2 | Danger | H300: Fatal if swallowed. |
| Germ Cell Mutagenicity | Muta. 1B | Danger | H340: May cause genetic defects.[2] |
| Reproductive Toxicity | Repr. 1B | Danger | H360F: May damage fertility. |
| Skin Irritation | Skin Irrit. 2 | Warning | H315: Causes skin irritation.[2] |
| Eye Irritation | Eye Irrit. 2A | Warning | H319: Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | Warning | H335: May cause respiratory irritation.[2] |
This data is for Exatecan and should be considered as the minimum hazard profile for this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to potent compounds like this compound. The following PPE is mandatory when handling this substance:
| PPE Category | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-tested nitrile gloves (thicker than standard laboratory gloves).[3][4] | Prevents skin contact and absorption. Double gloving provides an extra layer of protection in case of a breach in the outer glove. |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Chemical splash goggles and a face shield.[3] | Protects against splashes and aerosols. |
| Respiratory Protection | A fit-tested N95 or higher-level respirator.[3] | Required when handling powders outside of a containment system to prevent inhalation of airborne particles. |
| Shoe Covers | Disposable shoe covers.[3] | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. All operations should be performed within a designated potent compound handling area with restricted access.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the designated handling area, typically a certified chemical fume hood or a containment glovebox, is clean and operational.
-
Prepare all necessary equipment and reagents before introducing the compound.
-
-
Weighing and Aliquoting:
-
All weighing and aliquoting of powdered this compound must be conducted within a containment system, such as a powder containment hood or an isolator.[5]
-
Use dedicated, disposable equipment (e.g., spatulas, weigh boats) to avoid cross-contamination.
-
If a solution is required, dissolve the compound carefully to avoid splashing.
-
-
Experimental Procedures:
-
Conduct all experimental work involving this compound within a chemical fume hood.
-
Keep containers with the compound sealed when not in use.
-
Work with the smallest quantities necessary for the experiment.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a sanitizing agent).
-
Carefully remove and dispose of all PPE as cytotoxic waste.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Procedures
In the event of an exposure or spill, immediate and decisive action is critical.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[6] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
| Spill | Evacuate the immediate area. Secure the area and prevent entry. Wearing appropriate PPE, cover the spill with an absorbent material from a chemotherapy spill kit. Carefully collect the contaminated material into a designated cytotoxic waste container. Decontaminate the spill area thoroughly.[7] |
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous cytotoxic waste.
Disposal Protocol:
-
Segregation: All contaminated materials, including disposable PPE, labware, and cleaning materials, must be segregated from regular laboratory waste.
-
Containment: Place all cytotoxic waste in clearly labeled, leak-proof, and puncture-resistant containers. These containers are often color-coded (e.g., yellow or purple) for easy identification.
-
Labeling: The waste container must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and the appropriate hazard symbols.
-
Storage: Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they can be collected by a licensed hazardous waste disposal company.
-
Disposal: Arrange for the disposal of the cytotoxic waste through a certified hazardous waste management service in accordance with local, state, and federal regulations.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Handling cytotoxic material [cleanroomtechnology.com]
- 5. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ipservices.care [ipservices.care]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
